Seltorexant
描述
orexin-2 receptor antagonist
属性
CAS 编号 |
1452539-75-1 |
|---|---|
分子式 |
C21H22FN7O |
分子量 |
407.4 g/mol |
IUPAC 名称 |
[(3aS,6aR)-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3/t15-,16+ |
InChI 键 |
SQOCEMCKYDVLMM-IYBDPMFKSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)N2C[C@@H]3CN(C[C@@H]3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C |
规范 SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C |
产品来源 |
United States |
Foundational & Exploratory
Preclinical Evidence for Seltorexant: A Selective Orexin-2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Seltorexant (also known as MIN-202 or JNJ-42847922) is an investigational, first-in-class, orally active, small-molecule antagonist with high selectivity for the orexin-2 receptor (OX2R).[1][2][3][4] The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness, arousal, and stress responses.[1] Orexin neurons located in the lateral hypothalamus project throughout the central nervous system, and their activity is highest during wakefulness. Overstimulation of this system, particularly via the OX2R, is hypothesized to contribute to a state of hyperarousal implicated in the pathophysiology of disorders like insomnia and major depressive disorder (MDD).
This compound is being developed to normalize this excessive arousal by selectively blocking OX2R signaling. This technical guide summarizes the key preclinical evidence that forms the basis for its clinical investigation, focusing on its receptor binding profile, in vitro and in vivo pharmacology, and pharmacokinetic properties.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect through competitive antagonism at the OX2R, a G protein-coupled receptor (GPCR). The OX2R is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, and potentially Gs. By blocking the binding of endogenous orexin peptides, this compound prevents the activation of these downstream signaling cascades.
The primary signaling pathway initiated by orexin binding to OX2R involves the Gq protein, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to neuronal depolarization and increased arousal. This compound blocks this cascade at its origin.
Data Presentation
In Vitro Pharmacology
This compound demonstrates high affinity and potent functional antagonism at the human and rat OX2R, with marked selectivity over the OX1R.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Target | Species | Assay Type | Value | Citation |
|---|---|---|---|---|
| OX2R | Human | Radioligand Binding | pKi = 8.0 | |
| OX2R | Rat | Radioligand Binding | pKi = 8.1 |
| OX1R | Human | Radioligand Binding | >100-fold lower affinity vs. OX2R | |
Table 2: Additional In Vitro Characteristics
| Assay | Result | Citation |
|---|---|---|
| Off-Target Screening | No significant affinity for other receptors, transporters, or ion channels at 1 µM. | |
| Functional Activity | Potent functional antagonist in cell culture assays measuring intracellular calcium changes. | |
| CYP Inhibition | Moderate CYP inhibition. |
| Protein Binding | Relatively high free fractions in rat and human plasma. | |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in rodent models confirm that this compound is a centrally active agent with sleep-promoting effects. It effectively crosses the blood-brain barrier to engage its target, OX2R.
Table 3: In Vivo Receptor Occupancy in Rats (Post 30 mg/kg Oral Dose)
| Time Post-Dose | OX2R Occupancy (%) | OX1R Occupancy | Citation |
|---|---|---|---|
| 60 minutes | 74.66% | Low | |
| 4 hours | ~40% | Low | |
| 24 hours | 0% | Low | |
| Occupancy EC50 | 171 ng/mL | N/A |
| Oral ED50 | 3 mg/kg | N/A | |
Table 4: In Vivo Sleep Effects in Sprague-Dawley Rats
| Parameter | Effect | Dose Range (Oral) | Citation |
|---|---|---|---|
| Sleep Induction | Dose-dependently induces and prolongs sleep. | 3 - 30 mg/kg | |
| NREM Sleep Latency | Dose-dependent reduction. | Not specified | |
| NREM Sleep Duration | Dose-dependent increase. | Not specified | |
| REM Sleep | No significant effect. | Not specified |
| Effect on Repeat Dosing | Sleep-promoting effects maintained after 7 days. | Not specified | |
Experimental Protocols
Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional antagonism (IC50) of this compound at human and rat orexin receptors.
-
Methodology Summary:
-
Receptor Binding: Competitive radioligand binding assays were performed using cell membranes prepared from cell lines (e.g., CHO, HEK-293) stably expressing either human or rat OX1R or OX2R. Membranes were incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) was determined and converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Functional Antagonism (Calcium Mobilization): The antagonist properties were confirmed in a functional assay. Cells expressing OX2R were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were pre-incubated with varying concentrations of this compound before being challenged with an EC80 concentration of an agonist (Orexin-A). The ability of this compound to inhibit the agonist-induced increase in intracellular calcium was measured using a fluorescent imaging plate reader (FLIPR), allowing for the determination of an IC50 value.
-
In Vivo Sleep Studies in Rats
-
Objective: To evaluate the effect of this compound on sleep-wake patterns in a rodent model.
-
Methodology Summary:
-
Animal Model: Male Sprague-Dawley rats were used for the studies.
-
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to allow for polysomnography.
-
Dosing and Recording: Following a recovery and habituation period, this compound (e.g., 3-30 mg/kg) or vehicle was administered orally at the onset of the dark (active) phase. EEG/EMG data were then continuously recorded for a defined period (e.g., 6-12 hours).
-
Data Analysis: The recorded data were scored in epochs (e.g., 10-second) and classified into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters such as latency to NREM sleep, and total duration of each state were quantified and compared between treatment groups. The selectivity of the compound was confirmed by demonstrating a lack of effect on sleep parameters in mice genetically lacking the OX2R.
-
In Vivo Receptor Occupancy
-
Objective: To confirm brain penetration and target engagement of this compound at OX2R in vivo.
-
Methodology Summary:
-
Animal Model: Studies were conducted in Sprague-Dawley rats.
-
Method: An ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging approach was utilized. For the occupancy study, rats were administered an oral dose of this compound (30 mg/kg). At various time points post-dose, a radiolabeled tracer with high affinity for OX2R (e.g., [18F]this compound or another tracer like EMPA) was administered.
-
Analysis: The brains were collected, and the amount of tracer binding in OX2R-rich regions (e.g., cortex) was quantified. The reduction in tracer binding in this compound-treated animals compared to vehicle-treated controls was used to calculate the percentage of receptor occupancy at each time point. Plasma and brain concentrations of this compound were also measured to establish a pharmacokinetic/pharmacodynamic relationship.
-
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a treatment for disorders characterized by hyperarousal. In vitro studies establish it as a potent and highly selective antagonist of the OX2R. In vivo studies in rodents demonstrate that it crosses the blood-brain barrier, engages its target receptor in a dose- and time-dependent manner, and produces a clear pharmacodynamic effect of promoting sleep, primarily by increasing NREM sleep duration. These sleep-promoting effects are achieved without significantly altering sleep architecture and are maintained with repeated dosing, indicating a low potential for tolerance. The selectivity for OX2R over OX1R may be advantageous, as OX1R antagonism has been implicated in the dysregulation of REM sleep. Collectively, these findings support the hypothesis that selective antagonism of the OX2R with this compound can normalize excessive arousal, providing the foundation for its investigation in clinical trials for major depressive disorder and insomnia.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 3. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 4. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
A Technical Deep Dive into Seltorexant's Selective Antagonism of the Human Orexin-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of seltorexant, a first-in-class selective orexin-2 receptor (OX2R) antagonist. This compound is under investigation as a novel therapeutic for major depressive disorder (MDD) with insomnia symptoms.[1][2][3] This document details the quantitative data supporting its high affinity and selectivity for the human OX2R, outlines the key experimental methodologies used in its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Orexin System and the Rationale for OX2R Antagonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and emotional states.[4] Dysregulation of this system, leading to hyperarousal, is implicated in the pathophysiology of both insomnia and depression.[2] this compound's mechanism of action is rooted in its selective antagonism of the OX2R. By inhibiting the activity of orexin neurons through this receptor, this compound aims to diminish wakefulness and arousal, thereby addressing the core symptoms of insomnia and contributing to the alleviation of depressive symptoms.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, highlighting its potency and selectivity for the human orexin-2 receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | pKi | Reference(s) |
| Orexin-2 (OX2R) | Human | 8.0 | |
| Orexin-2 (OX2R) | Rat | 8.1 | |
| Orexin-1 (OX1R) | Human | 6.1 |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Cell Line | Agonist | pA2 / IC50 | Reference(s) |
| Calcium Mobilization | CHO (human OX2R) | Orexin-A | IC50: 16 nM | |
| Calcium Mobilization | CHO (human OX1R) | Orexin-A | IC50: 1.8 µM |
Table 3: In Vivo Receptor Occupancy of this compound in Rats
| Dose (mg/kg, p.o.) | Time Post-Dose (min) | Receptor Occupancy (%) | Reference(s) |
| 30 | 60 | 74.66 | |
| 30 | 240 | 40 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for characterizing orexin receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 or orexin-2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, the following are added:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of this compound at various concentrations (serially diluted).
-
50 µL of a selective OX2R radioligand, such as [3H]EMPA, at a fixed concentration (typically at or below its Kd).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are fitted to a one-site competition curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the human OX1 and OX2 receptors.
Methodology:
-
Cell Culture and Plating:
-
CHO cells stably expressing either the human OX1R or OX2R are seeded into black, clear-bottom 384-well plates and cultured overnight.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid) for a specified time (e.g., 60 minutes) at 37°C. Probenecid is included to prevent the active transport of the dye out of the cells.
-
-
Compound Addition and Signal Detection:
-
The assay is performed using a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells and incubated for a short period (e.g., 5 minutes).
-
An agonist, such as orexin-A, is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of receptor activation and subsequent calcium release from intracellular stores.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 3. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
The Pharmacodynamics of Seltorexant in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of seltorexant within the central nervous system (CNS). This compound (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist.[1][2] Its unique mechanism of action, targeting the orexin system, offers a novel approach for treating major depressive disorder (MDD), particularly in patients with comorbid insomnia symptoms.[3][4][5] This document synthesizes preclinical and clinical data, focusing on quantitative measures, experimental methodologies, and the underlying physiological pathways.
Mechanism of Action: Selective Orexin-2 Receptor Antagonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and mood. Orexin neurons, located in the lateral hypothalamus, project throughout the CNS, influencing various neurotransmitter systems. Hyperactivity of the orexin system is implicated in the pathophysiology of hyperarousal states, such as insomnia, and is associated with MDD.
This compound functions by selectively blocking the OX2R. This targeted antagonism is believed to normalize the excessive arousal signals, thereby improving sleep and alleviating depressive symptoms. Unlike dual orexin receptor antagonists (DORAs), this compound's high selectivity for the OX2R may offer a distinct clinical profile.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through various preclinical and clinical studies, quantifying its receptor binding, CNS effects, and impact on sleep architecture.
Receptor Binding and Occupancy
This compound's selectivity is a key feature of its pharmacodynamic profile. In vitro studies have demonstrated its high affinity for the human OX2R.
| Parameter | Value | Reference |
| Receptor Selectivity | >100-fold for OX2R over OX1R | |
| Receptor Occupancy | Correlated with plasma/brain concentration | |
| Occupancy Duration | No significant OX2R occupancy observed 24 hours post-dose |
Effects on Sleep Parameters (Polysomnography)
Clinical trials utilizing polysomnography (PSG) have objectively measured the effects of this compound on sleep. The data consistently show improvements in sleep initiation and maintenance.
| Parameter (vs. Placebo) | Dose | Change | Study Population | Reference |
| Sleep Efficiency | 40 mg | ▲ 7.9% (at Day 5/6) | Insomnia Disorder | |
| Total Sleep Time (TST) | 40 mg | ▲ 37.9 minutes (at Day 5/6) | Insomnia Disorder | |
| Latency to Persistent Sleep (LPS) | 40 mg | ▼ 29.9 minutes (at Day 5/6) | Insomnia Disorder | |
| Wake After Sleep Onset (WASO) | 40 mg | ▼ 11.3 minutes (at Day 5/6) | Insomnia Disorder | |
| REM Sleep Duration | 20 mg | ▲ Increased total duration | MDD |
Effects on CNS Activity (Electroencephalography - EEG)
Spectral analysis of sleep EEG reveals that this compound modulates brain activity during sleep, which coincides with its antidepressant effects.
| EEG Power Band (Stage 2 Sleep) | Effect (vs. Placebo) | Reference |
| Total Power | ▲ Overall increase | |
| Delta Power (relative) | ▲ Increase | |
| Theta Power (relative) | ▼ Decrease | |
| Alpha Power (relative) | ▼ Decrease | |
| Beta Power (relative) | ▼ Decrease |
Key Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a set of specialized experimental methodologies.
Positron Emission Tomography (PET) Imaging
-
Objective: To quantify OX2R occupancy in the brain in vivo and to assess blood-brain barrier penetration.
-
Radiotracer: [18F]this compound was developed as a potential PET probe for imaging OX2R.
-
Methodology:
-
Synthesis: [18F]this compound is synthesized via a labeling precursor.
-
Administration: The radiotracer is administered intravenously to subjects (preclinical models or humans).
-
Imaging: Dynamic PET scans are acquired to measure the tracer's distribution and binding in the brain over time.
-
Blocking Studies: To confirm binding specificity, scans are repeated after administration of a non-radiolabeled "blocking" dose of this compound. A reduction in the PET signal in OX2R-rich regions indicates specific binding.
-
Data Analysis: Regional brain biodistribution analysis is performed to determine binding selectivity and specificity. Preclinical studies in rodents showed suitable blood-brain barrier penetration for brain imaging.
-
Polysomnography (PSG) and EEG Analysis
-
Objective: To objectively measure sleep stages and continuity and to analyze the spectral power of brain electrical activity during sleep.
-
Methodology:
-
Subject Preparation: Subjects are admitted to a sleep laboratory. Electrodes are attached to the scalp (for EEG), face (for electrooculography - EOG), and chin (for electromyography - EMG) to monitor brain waves, eye movements, and muscle tone, respectively.
-
Data Acquisition: Continuous, overnight recordings are taken following the administration of this compound or placebo in a controlled, double-blind setting.
-
Sleep Scoring: Recorded data is manually or automatically scored in 30-second epochs to determine sleep stages (N1, N2, N3, REM) and calculate parameters like TST, LPS, WASO, and sleep efficiency.
-
EEG Power Spectral Analysis: The EEG signal, particularly during specific sleep stages like Stage 2, is subjected to Fast Fourier Transform (FFT) to calculate the power within different frequency bands (Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz). This allows for the quantification of drug-induced changes in brain oscillatory activity.
-
Dose-Response and Clinical Outcomes
The relationship between this compound dose, target engagement, and clinical efficacy is a central aspect of its pharmacodynamic profile. Clinical trials have explored doses ranging from 5 mg to 40 mg.
The evidence suggests a therapeutic window, with the 20 mg dose often demonstrating a robust and consistent effect on both depressive symptoms and insomnia. In a dose-finding study for MDD, the 20 mg dose showed a greater improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo, particularly in patients with a high baseline Insomnia Severity Index (ISI). This highlights the link between normalizing sleep-wake pathways and improving mood.
The pharmacodynamic effects on sleep, such as reduced sleep latency, occur rapidly after a single dose, while the antidepressant effects typically emerge after a period of continued treatment, for instance, after 10 days, and are maintained for up to 28 days or longer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Trial Results of Seltorexant in Major Depressive Disorder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seltorexant (formerly MIN-202 or JNJ-42847922) is an investigational, first-in-class, selective orexin-2 receptor antagonist being developed as an adjunctive therapy for Major Depressive Disorder (MDD), particularly in patients with insomnia symptoms.[1][2] The orexin system is implicated in regulating sleep-wake cycles, reward, and cognition, making it a novel target for depression treatment.[3][4] Preclinical and early clinical data have suggested that by antagonizing the orexin-2 receptor, this compound may improve both depressive symptoms and sleep disturbances associated with MDD.[1] This technical guide synthesizes the early clinical trial findings for this compound, presenting quantitative data, experimental protocols, and visualizations of its mechanism of action and trial designs.
Mechanism of Action: The Orexin System in Depression
This compound selectively antagonizes the orexin-2 receptor. Overactivation of the orexin system can lead to hyperarousal, which may manifest as insomnia and increased cortisol release, contributing to the pathophysiology of depression. By blocking the orexin-2 receptor, this compound is thought to normalize this hyperarousal, thereby improving both mood and sleep.
Phase 2b Clinical Trial (Adaptive Dose-Finding Study)
A key Phase 2b study evaluated the efficacy and safety of this compound as an adjunctive therapy in adult patients with MDD who had an inadequate response to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
Experimental Protocol: Phase 2b Study
-
Study Design : A randomized, double-blind, placebo-controlled, adaptive dose-finding study.
-
Patient Population : Adults (18-65 years) with a diagnosis of MDD and an inadequate response to 1-3 SSRIs/SNRIs in the current depressive episode. Patients were stratified based on baseline Insomnia Severity Index (ISI) scores (≥15 vs. <15).
-
Treatment Arms : Patients were randomized to receive this compound (10 mg, 20 mg, or 40 mg) or placebo once daily in addition to their ongoing antidepressant treatment.
-
Primary Endpoint : The primary outcome was the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at week 6.
Quantitative Results: Phase 2b Study
The 20 mg dose of this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo. The effect was more pronounced in patients with significant sleep disturbance at baseline.
| Outcome Measure | Placebo (n=70) | This compound 10 mg (n=33) | This compound 20 mg (n=78) | This compound 40 mg (n=78) |
| Change in MADRS Total Score at Week 6 (LS Mean Difference from Placebo) | - | - | -3.1 (p=0.083) | - |
| Response Rate at Week 6 (≥50% MADRS reduction) | 28.5% | 24.2% | 41.0% | 38.5% |
| Remission Rate at Week 6 (MADRS ≤12) | 19.0% | 15.2% | 29.5% | 26.9% |
Data sourced from Minerva Neurosciences Phase 2b trial results and subsequent publications.
Phase 3 Clinical Trials (MDD3001 and MDD3005)
Following the promising Phase 2b results, this compound progressed to Phase 3 development.
Experimental Protocol: MDD3001 Study
-
Study Design : A pivotal, randomized, double-blind, multicenter, placebo-controlled study.
-
Patient Population : Adult and elderly patients with moderate-to-severe MDD with insomnia symptoms who had an inadequate response to SSRI/SNRI antidepressants.
-
Treatment Arms : this compound as an adjunctive treatment to baseline antidepressants versus placebo.
-
Primary Endpoint : Change in MADRS total score at day 43.
-
Secondary Endpoints : Included improvements in sleep disturbance outcomes.
Quantitative Results: MDD3001 Study
This compound met all primary and secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in both depressive symptoms and sleep disturbance.
| Outcome Measure | Result |
| Primary Endpoint (Change in MADRS at Day 43) | Statistically significant and clinically meaningful improvement for this compound compared to placebo. |
| Secondary Endpoint (Sleep Disturbance) | Statistically significant improvement for this compound compared to placebo. |
| Safety and Tolerability | This compound was well-tolerated, with common adverse events occurring at similar rates in both the this compound and placebo arms, consistent with previous trials. The most common adverse events were somnolence, headache, and nausea. |
Experimental Protocol and Results: MDD3005 Study
This Phase 3 study compared this compound to quetiapine extended-release (XR) as an adjunctive therapy over 26 weeks.
-
Study Design : Randomized, double-blind, parallel-group study.
-
Primary Endpoint : Response rate at 26 weeks.
-
Key Findings :
-
The study did not meet its primary endpoint of statistical superiority over quetiapine XR in response rates (57.4% for this compound vs. 53.4% for quetiapine XR).
-
Both treatments showed large and clinically meaningful improvements in depressive symptoms, with mean MADRS total score changes from baseline of -23.0 for this compound and -22.7 for quetiapine XR.
-
This compound demonstrated a more favorable side-effect profile, with a significantly lower incidence of somnolence (6% vs. 24%) and less weight gain (average of 0.5 kg vs. 2.1 kg) compared to quetiapine XR.
-
| Outcome Measure | This compound | Quetiapine XR |
| Response Rate at 26 Weeks | 57.4% | 53.4% (p-value not statistically significant) |
| Change in MADRS Total Score from Baseline | -23.0 | -22.7 |
| Incidence of Somnolence | 6% | 24% |
| Average Weight Gain | 0.5 kg (1.1 lb) | 2.1 kg (4.6 lb) |
Data sourced from the Johnson & Johnson press release on the MDD3005 study.
Conclusion
Early clinical trials of this compound have provided encouraging evidence for its efficacy and safety as an adjunctive treatment for Major Depressive Disorder, particularly in patients with co-morbid insomnia symptoms. The novel mechanism of action, targeting the orexin-2 receptor, represents a promising new approach in the management of depression. Phase 3 data confirm that this compound can significantly improve both depressive symptoms and sleep disturbances with a favorable tolerability profile compared to some existing adjunctive therapies. Further results from ongoing and future studies will be crucial in fully defining the therapeutic role of this compound in the treatment landscape of MDD.
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Role of the Orexin System in the Pathophysiology of Depression: A Technical Guide
Abstract
The orexin system, comprising neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of fundamental physiological processes including sleep, arousal, appetite, and reward.[1][2] Emerging from its primary association with narcolepsy, a significant body of preclinical and clinical research has implicated the orexin system in the pathophysiology of major depressive disorder (MDD).[3][4] Its extensive projections from the lateral hypothalamus to key brain regions involved in mood and stress response underscore its potential as a therapeutic target. However, the literature presents a complex picture, with evidence supporting both hyperactivity and hypoactivity of the system in depressive states.[5] This technical guide provides a comprehensive overview of the orexin system's signaling pathways, summarizes the quantitative evidence from animal and human studies, details key experimental methodologies, and explores the therapeutic landscape of orexin-targeting compounds for depression.
The Orexin System: Peptides and Receptors
The orexin system consists of two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B) , which are processed from a common precursor, prepro-orexin. These peptides are produced exclusively in a population of neurons located in the lateral hypothalamus (LH) and perifornical area. These neurons project widely throughout the central nervous system, innervating regions crucial for mood regulation, such as the locus coeruleus, dorsal raphe nucleus, ventral tegmental area, and prefrontal cortex.
The biological effects of the orexins are mediated by two G protein-coupled receptors (GPCRs):
-
Orexin 1 Receptor (OX1R): Exhibits a significantly higher affinity for OX-A compared to OX-B.
-
Orexin 2 Receptor (OX2R): Binds both OX-A and OX-B with similar high affinities.
This differential affinity and receptor distribution allows for nuanced modulation of downstream neural circuits.
Orexin Receptor Signaling Pathways
Orexin receptors engage multiple G protein subtypes to exert their effects, leading to a diverse range of intracellular responses that are often cell-type and context-dependent.
-
OX1R Signaling: The OX1R couples exclusively to the Gq class of G proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade typically results in neuronal depolarization and increased excitability.
-
OX2R Signaling: The OX2R demonstrates more complex coupling, primarily activating both Gq and Gi/o G proteins.
-
The Gq coupling initiates the same PLC-IP3/DAG-Ca2+ pathway as OX1R.
-
The Gi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. In some contexts, Gi/o activation can also modulate ion channels, such as enhancing K+ currents.
-
-
Other Coupling Partners: Some studies also report coupling to Gs proteins, which would stimulate adenylyl cyclase and increase cAMP, highlighting the multifaceted nature of orexin signaling.
References
- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orexin in depression: Evidence from basic and clinical research [accscience.com]
- 4. Role of orexin in the pathophysiology of depression: potential for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Methodological & Application
Seltorexant in Preclinical Research: A Detailed Overview of Dosage and Administration Protocols
For Immediate Release
This application note provides a comprehensive overview of the dosage and administration of seltorexant (also known as JNJ-42847922 or MIN-202) in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals engaged in the study of orexin receptor antagonists for neuropsychiatric disorders. This compound is a potent and selective orexin-2 receptor (OX2R) antagonist that has been investigated for its potential therapeutic effects in major depressive disorder (MDD) and insomnia.
Mechanism of Action
This compound functions by selectively blocking the binding of the neuropeptides orexin-A and orexin-B to the OX2R. The orexin system is a key regulator of arousal, wakefulness, and stress responses. By antagonizing the OX2R, this compound is hypothesized to reduce hyperarousal states associated with conditions like insomnia and depression.
Dosage and Administration in Preclinical Models
The primary route of administration for this compound in preclinical studies is oral (p.o.). The dosages have varied depending on the animal model and the specific experimental paradigm.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Dosage (p.o.) | Study Type | Key Findings | Reference |
| Sprague Dawley Rat | 1, 3, 10, 30 mg/kg | Sleep/Wake EEG | Dose-dependent increase in NREM sleep and decrease in latency to NREM sleep. | [1] |
| Sprague Dawley Rat | 3, 10, 30 mg/kg | Sleep/Wake EEG | Effective dose for sleep induction and promotion estimated at 3 mg/kg. | [2] |
| Sprague Dawley Rat | 30 mg/kg | OX2R Occupancy | Peak OX2R occupancy (74.66%) at 60 minutes post-administration. | [2] |
| Sprague Dawley Rat | 3 mg/kg | OX2R Occupancy | Oral ED50 for OX2R occupancy. | [1] |
| Wistar-Kyoto Rat | Not Specified | Depression Model | Investigated as a model of depression with orexin system deficits. | [1] |
| Mouse | 30 mg/kg | Sleep EEG | Reduced latency to NREM sleep. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Orexin-2 Receptor (OX2R) Occupancy Study
Objective: To determine the in vivo occupancy of OX2R by this compound in the brain.
Protocol:
-
Animals: Male Sprague Dawley rats.
-
Drug Administration: this compound is administered orally at doses of 3, 10, and 30 mg/kg.
-
Tracer Administration: A radiolabeled OX2R-specific ligand, such as [³H]EMPA, is administered intravenously at various time points after this compound administration.
-
Tissue Collection: At a designated time after tracer administration, animals are euthanized, and brains are rapidly removed and frozen.
-
Autoradiography: Brain sections are prepared and exposed to a phosphor imaging plate to quantify the binding of the radiotracer.
-
Data Analysis: The level of OX2R occupancy by this compound is calculated by comparing the tracer binding in this compound-treated animals to that in vehicle-treated controls. The oral effective dose producing 50% receptor occupancy (ED50) is then determined.
Sleep/Wake Electroencephalography (EEG) Studies
Objective: To assess the effects of this compound on sleep architecture.
Protocol:
-
Animals: Male Sprague Dawley rats or mice.
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and electromyography (EMG) recording. A recovery period of at least one week is allowed.
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before the experiment.
-
Drug Administration: this compound is administered orally at doses ranging from 1 to 30 mg/kg at the beginning of the dark (active) or light (inactive) phase.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-24 hours) post-dosing.
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep). Key parameters such as latency to sleep onset, duration of each sleep stage, and number of state transitions are quantified and compared between this compound-treated and vehicle-treated groups.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animals: Male Sprague Dawley rats, beagle dogs.
-
Drug Administration: A single oral dose of this compound is administered.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing via tail vein or other appropriate methods. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Illustrative)
| Species | Dose (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | Data not fully available in searched literature | - | - | - |
| Dog | Data not fully available in searched literature | - | - | - |
Conclusion
Preclinical studies have established the oral route of administration for this compound in various animal models. Dosages in the range of 1-30 mg/kg have been shown to be effective in modulating sleep and achieving significant OX2R occupancy in the brain. The provided protocols offer a foundation for researchers designing and conducting further preclinical investigations with this compound. It is recommended to consult the primary literature for more specific details related to experimental design and methodology.
References
Application Notes and Protocols for In Vivo Studies Using Seltorexant in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for in vivo studies using seltorexant, a selective orexin-2 receptor (OX2R) antagonist, in rodent models. The information is compiled from key preclinical studies to guide researchers in designing and executing similar experiments.
Introduction to this compound
This compound (also known as JNJ-42847922) is a potent and selective antagonist of the orexin-2 receptor. The orexin system plays a crucial role in regulating sleep-wake states, arousal, and stress responses. By selectively blocking the OX2R, this compound has been shown to promote sleep and attenuate stress-induced physiological responses in rodents, making it a valuable tool for neuroscience research and a potential therapeutic for insomnia and stress-related disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound in rodents.
Table 1: Pharmacokinetics and Receptor Occupancy of this compound in Rats
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Oral ED₅₀ for OX2R Occupancy | 3 mg/kg | Sprague Dawley Rat | Oral | [1] |
| Peak OX2R Occupancy (30 mg/kg) | 74.66% at 60 minutes | Sprague Dawley Rat | Oral | [1] |
| OX2R Occupancy at 4 hours (30 mg/kg) | 40% | Sprague Dawley Rat | Oral | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.3 - 1.5 hours | Not Specified | Oral | [2] |
| Elimination Half-life | 2 - 3 hours | Not Specified | Oral | [2] |
Table 2: Effects of this compound on Sleep Architecture in Rodents
| Species/Strain | Dose (Oral) | Effect on NREM Latency | Effect on NREM Sleep Time | Effect on REM Sleep | Reference |
| Sprague Dawley Rat | 3, 10, 30 mg/kg | Dose-dependent reduction | Dose-dependent increase | No significant effect | |
| Mouse | 30 mg/kg | Reduction | No significant effect | No significant effect |
Table 3: Effects of this compound on Stress-Induced ACTH Release in Mice
| Treatment Group | Stressor | ACTH Release | Reference |
| Vehicle | Cage Exchange | Significant Increase | |
| This compound (30 mg/kg, oral) | Cage Exchange | No significant increase |
Experimental Protocols
Sleep Analysis in Rodents using Electroencephalography (EEG)
This protocol describes the methodology for assessing the effects of this compound on sleep-wake patterns in rats or mice.
3.1.1. Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.
-
Electrode Placement:
-
EEG Electrodes: Screw stainless-steel EEG electrodes into the burr holes until they touch the dura mater.
-
Reference Electrode: Place a reference electrode over the cerebellum.
-
EMG Electrodes: Insert two insulated stainless-steel wires into the nuchal muscles for electromyography (EMG) recording.
-
-
Fixation: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiments.
3.1.2. EEG/EMG Recording and Analysis
-
Habituation: Habituate the animals to the recording chambers and tethered recording setup for several days.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Recording: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours). The signals are typically amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
Sleep Scoring:
-
Divide the recordings into epochs of a fixed duration (e.g., 10 seconds).
-
Visually or automatically score each epoch into one of three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM (Non-Rapid Eye Movement) Sleep: High-amplitude, low-frequency EEG (delta waves); low EMG activity.
-
REM (Rapid Eye Movement) Sleep: Low-amplitude, high-frequency EEG (theta waves); muscle atonia (very low EMG activity).
-
-
-
Data Analysis: Quantify sleep parameters such as latency to persistent NREM sleep, total time spent in each sleep stage, and the number and duration of sleep bouts.
Stress-Induced ACTH Release Model
This protocol details a method to assess the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to a psychological stressor in mice.
3.2.1. Experimental Procedure
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week.
-
Drug Administration: Administer this compound (30 mg/kg) or vehicle orally.
-
Stress Induction (Cage Exchange): 60 minutes after drug administration, transfer the mice to a new, clean cage with fresh bedding to induce mild psychological stress. Control animals remain in their home cage.
-
Blood Collection: 20 minutes after the cage exchange, collect trunk blood following decapitation.
-
ACTH Measurement: Determine plasma adrenocorticotropic hormone (ACTH) levels using a commercially available ELISA kit according to the manufacturer's instructions.
In Vivo Orexin-2 Receptor Occupancy (Representative Protocol)
This protocol provides a general framework for determining the in vivo occupancy of OX2R by this compound in the rodent brain. The specific radioligand and detailed parameters may need to be optimized.
3.3.1. Methodology
-
Drug Administration: Administer this compound or vehicle to rodents at various doses and time points prior to sacrifice.
-
Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain. Specific brain regions rich in OX2R (e.g., cortex, hypothalamus) can be isolated.
-
Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.
-
Radioligand Binding Assay:
-
Incubate the brain homogenates with a specific radiolabeled OX2R antagonist (e.g., a tritiated or iodinated ligand).
-
Include non-specific binding control samples by adding a high concentration of a non-labeled OX2R antagonist.
-
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the vehicle-treated and this compound-treated groups. The percentage of receptor occupancy is determined by the reduction in specific binding in the this compound group compared to the vehicle group.
Behavioral Assays (Representative Protocols)
While specific studies on this compound using these assays are not detailed in the provided search results, the following are standard protocols for assessing antidepressant- and anxiolytic-like effects in rodents.
3.4.1. Forced Swim Test (FST) for Antidepressant-Like Activity
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm diameter, 50 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test (Day 1): Place the rodent in the water tank for 15 minutes. This is to induce a state of helplessness.
-
Test (Day 2): Administer this compound or vehicle. After a specific pre-treatment time (e.g., 60 minutes), place the animal back in the tank for a 5-6 minute session.
-
-
Data Acquisition: Record the session with a video camera.
-
Scoring: Measure the duration of immobility, where the animal makes only minimal movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
3.4.2. Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment time, place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
-
Data Acquisition: Use a video tracking system to record the animal's movement.
-
Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for rodent sleep studies.
References
Application Notes and Protocols: Seltorexant as an Adjunctive Therapy with SSRIs/SNRIs
For Researchers, Scientists, and Drug Development Professionals
Application Note: Rationale for Adjunctive Seltorexant Therapy
This compound (JNJ-42847922) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist.[1][2] Its development as an adjunctive therapy for Major Depressive Disorder (MDD) is based on the significant comorbidity between depression and insomnia symptoms. Approximately 60% of MDD patients treated with standard antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) experience residual insomnia.[3][4] The orexin system is a key regulator of arousal and wakefulness; its overactivation is hypothesized to contribute to hyperarousal states, including insomnia and an exaggerated stress response, which can exacerbate depressive symptoms.[5]
By selectively antagonizing the OX2R, this compound aims to normalize the overactivation of the orexin system. This mechanism is distinct from that of SSRIs/SNRIs, suggesting a potential synergistic or additive effect when used in combination. The goal of this adjunctive therapy is to simultaneously improve depressive symptoms and restore normal sleep architecture in patients with MDD who have had an inadequate response to first-line antidepressant monotherapy.
Mechanism of Action: Orexin System Modulation
The proposed mechanism for this compound's adjunctive antidepressant effect involves the targeted modulation of the orexin pathway. Orexin neurons in the lateral hypothalamus project to various brain regions that regulate wakefulness, mood, and stress. In MDD with insomnia, this system may be overactive. While SSRIs/SNRIs increase synaptic levels of serotonin and norepinephrine to modulate mood, they may not fully address the hyperarousal component. This compound selectively blocks the OX2R, which is believed to be critically involved in promoting and maintaining wakefulness. This targeted antagonism is thought to reduce hyperarousal, thereby improving sleep and, consequently, mood symptoms associated with depression.
Summary of Clinical Efficacy & Safety Data
Clinical trials have evaluated the efficacy and safety of this compound as an adjunctive therapy in patients with MDD and insomnia who had an inadequate response to SSRIs/SNRIs.
Table 1: Key Efficacy Results from Phase 3 Trial (MDD3001) at Day 43
| Endpoint | Adjunctive this compound 20 mg | Adjunctive Placebo | Statistical Significance |
|---|---|---|---|
| Change from Baseline in MADRS Total Score | Clinically meaningful improvement | Less improvement than this compound | Statistically significant (p-value not specified) |
| Response Rate (≥50% MADRS reduction) | Data not specified | Data not specified | Met secondary endpoint |
| Remission Rate (MADRS ≤12) | 27.1% (at OLE baseline) | 19.9% (at OLE baseline) | Endpoint met |
Data derived from topline announcements and open-label extension results of the MDD3001 study.
Table 2: Efficacy Results from Phase 2b Dose-Finding Study at Week 6
| Endpoint | This compound 10 mg | This compound 20 mg | This compound 40 mg | Placebo |
|---|---|---|---|---|
| Response Rate (≥50% MADRS reduction) | 24.2% | 41.0% | 38.5% | 28.5% |
| Remission Rate (MADRS ≤12) | 15.2% | 29.5% | 26.9% | 19.0% |
This study identified the 20 mg dose as having a clinically meaningful reduction in depressive symptoms, particularly in patients with significant sleep disturbance.
Table 3: Comparative Safety and Tolerability Profile (MDD3005 Study, 26 Weeks)
| Adverse Event | Adjunctive this compound 20 mg | Adjunctive Quetiapine XR |
|---|---|---|
| Somnolence | 6% | 24% |
| Average Weight Gain | 0.5 kg (1.1 lb) | 2.1 kg (4.6 lb) |
| Response Rate (Primary Endpoint) | 57.4% (numerically higher) | 53.4% |
The study did not meet its primary endpoint for statistical significance in response rate difference but demonstrated a more favorable safety and tolerability profile for this compound compared to Quetiapine XR.
Experimental Protocols
Protocol 1: Phase 3 Clinical Trial for Adjunctive this compound
This protocol is a generalized representation based on the design of the MDD3001 and similar clinical trials.
-
Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound as an Adjunctive Therapy to SSRIs/SNRIs in Adults with Major Depressive Disorder and Insomnia Symptoms.
-
Primary Objective: To assess the efficacy of this compound 20 mg compared to placebo in improving depressive symptoms, as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.
-
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group study.
-
Phases:
-
Screening Phase (up to 30 days): Confirm diagnosis, eligibility, and establish baseline measurements.
-
Double-Blind Treatment Phase (43 days): Participants receive this compound 20 mg or placebo once daily while continuing their stable dose of SSRI/SNRI.
-
Post-Treatment Follow-up (7-14 days): Safety and discontinuation assessments.
-
-
-
Participant Population:
-
Inclusion Criteria: Adults (18-74 years) with a DSM-5 diagnosis of MDD, without psychotic features; currently experiencing a major depressive episode; inadequate response to a stable dose of an approved SSRI or SNRI for at least 6 weeks; presence of clinically significant insomnia symptoms (e.g., Insomnia Severity Index [ISI] score ≥15).
-
Exclusion Criteria: History of narcolepsy, significant unstable medical conditions, or other primary psychiatric diagnoses.
-
-
Intervention:
-
Experimental Arm: this compound 20 mg oral tablets, once daily in the evening.
-
Control Arm: Matching placebo oral tablets, once daily in the evening.
-
Background Therapy: All participants continue their stable, therapeutic dose of a pre-specified SSRI or SNRI.
-
-
Assessments:
-
Efficacy: MADRS (primary), Insomnia Severity Index (ISI), Clinical Global Impression – Severity (CGI-S). Assessments at baseline, and specified intervals (e.g., weekly) until Day 43.
-
Safety: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and clinical laboratory tests throughout the study.
-
-
Statistical Analysis: The primary efficacy analysis is typically performed using a Mixed Model for Repeated Measures (MMRM) on the change from baseline in the MADRS total score.
Protocol 2: Preclinical Assessment of Antidepressant Synergy
This protocol describes a general method for assessing synergy using the Forced Swim Test (FST), a common preclinical model for screening antidepressant-like activity. Specific this compound preclinical synergy studies were not detailed in the search results, so this is a representative protocol.
-
Title: Assessment of Synergistic Antidepressant-Like Effects of this compound in Combination with an SSRI in a Rodent Forced Swim Test Model.
-
Objective: To determine if a combination of sub-effective doses of this compound and an SSRI (e.g., fluoxetine) produces a significant reduction in immobility time in the FST, indicative of a synergistic antidepressant-like effect.
-
Animals: Male Sprague Dawley rats (200-250g). Animals are housed under standard conditions with a 12-hour light/dark cycle.
-
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Administered vehicle for both compounds.
-
This compound (Sub-effective dose): Dose determined from prior dose-response studies to be ineffective on its own.
-
SSRI (Sub-effective dose): Dose of a standard SSRI (e.g., fluoxetine) determined to be ineffective on its own.
-
Combination: this compound (sub-effective dose) + SSRI (sub-effective dose).
-
-
Procedure:
-
Drug Administration: Drugs are administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). This compound is typically administered 30-60 minutes pre-test, while SSRIs may require chronic administration or a longer pre-treatment time (e.g., 60 minutes for acute fluoxetine).
-
Forced Swim Test Apparatus: A transparent cylinder (45 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Pre-Test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session to induce a baseline level of immobility.
-
Test Session (Day 2, 24h later): Following drug administration at the appropriate time, each rat is placed in the cylinder for a 5-minute test session. The session is video-recorded.
-
Data Collection: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Statistical Analysis: Data are analyzed using a one-way ANOVA, followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare between groups. A significant decrease in immobility in the combination group compared to all other groups indicates synergy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 3. igmpi.ac.in [igmpi.ac.in]
- 4. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 5. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Seltorexant on Sleep Architecture in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seltorexant (also known as JNJ-42847ainsi que MIN-202) is a selective antagonist of the orexin-2 receptor (OX2R) under investigation for the treatment of Major Depressive Disorder (MDD) and insomnia.[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[2] By selectively blocking the OX2R, this compound is hypothesized to reduce excessive wakefulness and promote sleep, a mechanism distinct from many conventional sleep aids that often cause broad suppression of the central nervous system.[2][3]
Preclinical studies in laboratory animals are crucial for elucidating the fundamental effects of this compound on sleep architecture. These studies typically involve polysomnography (PSG), the gold standard for sleep analysis, which includes electroencephalography (EEG) to monitor brain wave activity and electromyography (EMG) to assess muscle tone. This document provides detailed application notes and protocols for measuring the effects of this compound on the sleep architecture of laboratory animals, primarily focusing on rodent models.
Mechanism of Action: this compound and the Orexin System
This compound exerts its sleep-promoting effects by acting as a competitive antagonist at the orexin-2 receptor.[2] Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in maintaining arousal and wakefulness. When orexin peptides bind to OX2R, they trigger downstream signaling cascades that lead to neuronal excitation and promote a state of wakefulness. This compound blocks this binding, thereby attenuating the wake-promoting signals of the orexin system.
Quantitative Data Summary
Preclinical studies in Sprague Dawley rats have demonstrated that this compound dose-dependently induces and prolongs sleep. The effects are more pronounced during the active (dark) phase.
| Species | Dose (oral) | Sleep Phase | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Effect on Sleep Latency | Citation |
| Sprague Dawley Rat | 3, 10, 30 mg/kg | Light (Rest) Phase | Dose-dependent increase in NREM sleep time in the first 2 hours. | No significant effect. | Not specified. | Dose-dependent reduction in NREM sleep latency. | |
| Sprague Dawley Rat | 1, 3, 10, 30 mg/kg | Dark (Active) Phase | Dose-dependent increase in NREM sleep time. | No significant effect. | Not specified. | Dose-dependent reduction in NREM latency. | |
| Mouse | 30 mg/kg | Not specified | No effect on duration. | No prevalent REM sleep-promoting effect observed. | Not specified. | Reduction in latency to NREM sleep. |
Experimental Protocols
A standardized experimental workflow is essential for obtaining reliable and reproducible data on the effects of this compound on sleep architecture.
Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Rodents
1.1. Materials:
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Stainless steel jewelry screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Heating pad
1.2. Pre-operative Procedure:
-
Administer pre-operative analgesics as per institutional guidelines.
-
Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).
-
Shave the surgical area on the head and neck.
-
Secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical site with betadine and 70% ethanol.
1.3. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently retract the skin and clean the skull surface.
-
Using a surgical drill, create small burr holes for the EEG screw electrodes at the desired stereotaxic coordinates (e.g., over the frontal and parietal cortices). A reference screw is often placed over the cerebellum.
-
Carefully insert the stainless steel screws into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
For EMG electrodes, make a small incision in the neck muscles (e.g., trapezius).
-
Insert the tips of the Teflon-coated wires into the muscle tissue and secure them with a suture.
-
Tunnel the EMG wires subcutaneously to the head.
-
Connect the EEG and EMG leads to a headmount connector.
-
Secure the headmount and exposed wires to the skull using dental cement.
-
Suture the scalp incision around the headmount.
1.4. Post-operative Care:
-
Administer post-operative analgesics for at least 48 hours.
-
Monitor the animal for signs of pain or distress.
-
House animals individually after surgery to prevent damage to the implant.
-
Allow a recovery period of at least one to two weeks before starting experimental procedures.
Protocol 2: Polysomnographic Recording and Data Acquisition
2.1. Materials:
-
Polysomnography recording system (amplifier, digital converter)
-
Recording cables and swivels to allow free movement
-
Sound-attenuated and electrically shielded recording chambers
-
Data acquisition software
2.2. Procedure:
-
Habituate the surgically implanted animals to the recording chambers and cables for 2-3 days.
-
Connect the animal's headmount to the recording cable.
-
Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.
-
Administer this compound or vehicle orally at the desired time point (e.g., at the beginning of the dark/active phase).
-
Record EEG and EMG data for a subsequent 24-hour period.
-
EEG and EMG signals should be amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz) and digitized at an appropriate sampling rate (e.g., 256 Hz).
Protocol 3: Sleep Stage Scoring and Data Analysis
3.1. Scoring Criteria:
Sleep-wake states are typically scored manually or using automated software in 10-second epochs based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG activity.
-
Non-REM (NREM) Sleep: High-amplitude, low-frequency EEG (delta waves, 0.5-4 Hz); low EMG activity.
-
REM Sleep: Low-amplitude, mixed-frequency EEG with a prominent theta rhythm (6-9 Hz); muscle atonia (very low EMG activity).
3.2. Data Analysis:
The following sleep parameters should be quantified and compared between the this compound and vehicle-treated groups:
-
Total time spent in each stage: Wake, NREM, and REM sleep (in minutes and as a percentage of total recording time).
-
Sleep latency: Time from lights out or drug administration to the first continuous epoch of NREM sleep.
-
REM sleep latency: Time from sleep onset to the first epoch of REM sleep.
-
Bout duration and number: Average duration and total number of individual bouts for each sleep-wake stage.
-
Sleep efficiency: (Total sleep time / Total recording time) x 100.
-
Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on sleep architecture in laboratory animals. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for understanding the therapeutic potential of this novel orexin-2 receptor antagonist. The quantitative data from such preclinical studies are invaluable for informing the design of subsequent clinical trials in humans.
References
Application Notes: Seltorexant for Mood and Sleep Studies in Disease Models
Introduction
Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist being developed for the treatment of Major Depressive Disorder (MDD) and insomnia.[1][2] The orexin system is a key regulator of arousal, wakefulness, and stress responses.[3][4] In individuals with MDD, hyperarousal and dysregulation of the orexin system are hypothesized to contribute to both depressive symptoms and sleep disturbances.[5] this compound's selective antagonism of OX2R aims to normalize this excessive arousal, thereby improving mood and sleep. Preclinical studies in various disease models are crucial for elucidating its therapeutic potential and mechanism of action. These application notes provide detailed protocols for administering this compound in rodent models to study its effects on mood and sleep.
Mechanism of Action
Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and project to brain regions involved in stress and arousal. Over-stimulation of these pathways, particularly through the orexin-2 receptor, can lead to a state of hyperarousal, manifesting as insomnia and potentially contributing to the pathophysiology of depression. This compound acts by competitively binding to and blocking the OX2R, thereby reducing the downstream signaling that promotes wakefulness. This targeted antagonism is believed to alleviate symptoms of insomnia and depression without causing the broader effects associated with non-selective orexin receptor antagonists.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Effects of this compound on Sleep Parameters in Rodent Models
| Species | Model | Dose (Oral) | Key Findings | Reference |
| Sprague Dawley Rat | Healthy | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in NREM sleep latency and increase in NREM sleep time. | |
| Sprague Dawley Rat | Healthy | 3 mg/kg | Determined as the oral ED50 for sleep promotion. | |
| Sprague Dawley Rat | Healthy | Not specified | Sleep-promoting effects were maintained after 7 days of repeated dosing. | |
| Mouse | Healthy | 30 mg/kg | Reduced latency to NREM sleep without affecting its duration. | |
| Mouse | OX2R Knockout | Not specified | This compound had no effect on sleep parameters, confirming its selectivity. |
Table 2: Effects of this compound on Mood and Sleep in Clinical Studies
| Study Phase | Population | Dose (Oral) | Duration | Key Findings | Reference |
| Phase 3 (MDD3001) | MDD with Insomnia | 20 mg/day | 43 Days | Statistically significant improvement in MADRS total score and sleep disturbance outcomes. | |
| Phase 2 | MDD (inadequate response to SSRI/SNRI) | 10, 20 mg/day | 6 Weeks | Greater improvement in MADRS total score vs. placebo, especially in patients with high baseline insomnia (ISI ≥ 15). | |
| Phase 1b | MDD | 20 mg/day | 10 Days | Significant improvement in core depressive symptoms compared to placebo. | |
| Phase 2 | MDD with persistent insomnia | 10, 20, 40 mg (single dose) | Crossover | Dose-dependent normalization of sleep. |
Experimental Protocols
Protocol 1: Evaluating this compound in a Chronic Unpredictable Mild Stress (CUMS) Rodent Model
This protocol is designed to assess the antidepressant-like and sleep-normalizing effects of this compound in a validated animal model of depression.
1. Animals and Housing:
-
Species: Male Sprague Dawley rats (200-220g).
-
Housing: Initially group-housed for acclimatization (1 week), then single-housed for the CUMS protocol. Maintain a 12:12 hour light/dark cycle, with controlled temperature and humidity. Provide ad libitum access to food and water unless specified by a stressor.
2. CUMS Procedure (4 Weeks):
-
Expose rats in the stress group to a varied sequence of mild, unpredictable stressors, one per day. The control group should be handled daily but not exposed to stressors.
-
Sample Stressor Schedule:
-
Week 1: Cage tilt (45°, 12h), soiled cage (200ml water in bedding, 12h), food deprivation (24h), overnight illumination, water deprivation (24h), white noise (85 dB, 4h), predator odor (15 min).
-
Weeks 2-4: Continue with a varied and unpredictable schedule of the stressors listed above.
-
3. This compound Administration (Daily for final 2-3 weeks of CUMS):
-
Groups: (1) Control + Vehicle, (2) CUMS + Vehicle, (3) CUMS + this compound (3 mg/kg), (4) CUMS + this compound (10 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer orally (p.o.) via gavage once daily, approximately 1 hour before the onset of the dark (active) cycle.
4. Behavioral Testing for Mood (Final Week):
-
Sucrose Preference Test (SPT):
-
Habituation: For 48 hours, present two bottles of 1% sucrose solution.
-
Deprivation: After habituation, deprive rats of food and water for 12 hours.
-
Testing: Present two pre-weighed bottles: one with 1% sucrose and one with water. After 1 hour, re-weigh the bottles to measure consumption.
-
Calculation: Sucrose Preference (%) = (Sucrose Consumed / Total Liquid Consumed) x 100. A decrease in preference indicates anhedonia.
-
-
Forced Swim Test (FST):
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure: Place the rat in the water for a 6-minute session. Record the duration of immobility during the final 4 minutes.
-
Analysis: Increased immobility time is interpreted as a depression-like behavior (behavioral despair).
-
5. Sleep Analysis (Concurrent with Behavioral Testing):
-
For a subset of animals, surgically implant EEG/EMG electrodes for polysomnography prior to the CUMS protocol.
-
Record sleep-wake patterns for 24 hours following this compound administration during the final week.
-
Analyze recordings for Total Sleep Time, Sleep Efficiency, Latency to NREM and REM sleep, and time spent in Wake, NREM, and REM stages.
Protocol 2: Characterizing Dose-Dependent Effects of this compound on Sleep Architecture
This protocol focuses specifically on the sleep-promoting effects of this compound in non-stressed, healthy animals.
1. Animals and Surgical Preparation:
-
Species: Male Sprague Dawley rats (250-300g).
-
Surgery: Under anesthesia, surgically implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording and flexible wire electrodes into the nuchal muscles for EMG recording. Allow at least one week for post-operative recovery.
2. Habituation and Baseline Recording:
-
Individually house animals in recording chambers and connect them to a tethered cable for signal acquisition.
-
Allow at least 48 hours of habituation to the recording setup.
-
Conduct a 24-hour baseline polysomnography recording to establish normal sleep-wake patterns for each animal.
3. This compound Administration and Recording:
-
Design: Use a within-subjects, crossover design where each animal receives all treatments in a randomized order, with a washout period of at least 3 days between treatments.
-
Treatments: (1) Vehicle, (2) this compound (1 mg/kg), (3) this compound (3 mg/kg), (4) this compound (10 mg/kg), (5) this compound (30 mg/kg).
-
Administration: Administer the assigned treatment orally (p.o.) at the onset of the dark (active) phase.
-
Recording: Immediately following administration, begin a 24-hour polysomnographic recording.
4. Data Analysis:
-
Use sleep-scoring software to manually or automatically classify the recording data into 10-second epochs of Wake, NREM sleep, and REM sleep based on EEG and EMG signals.
-
Calculate key sleep parameters for the dark, light, and total 24-hour periods, including:
-
Latency to persistent NREM sleep.
-
Total time spent in Wake, NREM, and REM.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
-
Compare the effects of each this compound dose to the vehicle control using appropriate statistical analysis (e.g., repeated measures ANOVA).
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Seltorexant's Mechanism of Action Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational drug identified as a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3][4][5] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and stress responses. By selectively blocking the OX2R, this compound is being developed for the treatment of major depressive disorder (MDD) and insomnia. Understanding the precise mechanism of action of this compound at the cellular level is crucial for its continued development and clinical application.
These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological profile of this compound, focusing on its binding affinity, functional antagonism, and signaling pathways.
Orexin Signaling Pathway
The binding of orexin peptides to the OX2R, a G protein-coupled receptor (GPCR), primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium is a key downstream signaling event that can be measured to assess receptor activation.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
Seltorexant in Translational Research: Application Notes and Protocols for Depression and Insomnia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of seltorexant, a selective orexin-2 receptor antagonist, and its application in translational research for major depressive disorder (MDD) and insomnia. Detailed protocols for key preclinical and clinical assessments are provided to guide researchers in their study design and execution.
Introduction to this compound
This compound (also known as JNJ-42847922 or MIN-202) is a first-in-class, potent, and selective orexin-2 receptor (OX2R) antagonist.[1][2][3] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of sleep-wake cycles, arousal, and stress responses.[4][5] Dysregulation of the orexin system, leading to a state of hyperarousal, has been implicated in the pathophysiology of both insomnia and depression. By selectively blocking the OX2R, this compound is hypothesized to normalize this hyperarousal, thereby improving both sleep and mood symptoms.
Mechanism of Action: Orexin-2 Receptor Antagonism
This compound exhibits high affinity and over 100-fold selectivity for the OX2R compared to the OX1R. The OX2R is densely expressed in brain regions involved in the regulation of wakefulness, such as the tuberomammillary nucleus, and in stress-related circuits, including the paraventricular nucleus of the hypothalamus. By antagonizing the action of orexin neuropeptides at the OX2R, this compound reduces the downstream signaling that promotes wakefulness and stress responses, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis.
Preclinical Research Applications
This compound has been evaluated in various animal models to assess its hypnotic and antidepressant-like effects.
Rodent Models of Insomnia
In preclinical studies, this compound has demonstrated dose-dependent effects on sleep in rats.
Table 1: Effect of this compound on Sleep Parameters in Rodents
| Species | Doses (oral) | Effect on Non-REM (NREM) Sleep | Effect on REM Sleep | Reference |
| Sprague Dawley Rats | 3, 10, 30 mg/kg | Dose-dependent reduction in latency and increase in duration | No significant effect | |
| Mice | 30 mg/kg | Reduced latency to NREM sleep | No significant effect |
Rodent Models of Depression and Anxiety
Preclinical evidence suggests that orexin receptor antagonists can ameliorate the behavioral consequences of chronic stress.
The UCMS model is a well-established paradigm for inducing depressive-like behaviors in rodents, such as anhedonia.
Experimental Protocol:
-
Acclimation: Mice are single-housed and acclimated to the vivarium for at least one week before the start of the protocol.
-
Baseline Sucrose Preference Test (SPT): To assess baseline hedonic behavior, mice are given a choice between two bottles, one with water and one with a 1% sucrose solution, for 24-48 hours. The preference for sucrose is calculated as: (sucrose intake / total fluid intake) x 100.
-
UCMS Procedure: For 4-8 weeks, mice are subjected to a series of mild, unpredictable stressors. Stressors may include:
-
Cage tilt (45°)
-
Wet bedding
-
Dampened sawdust
-
Empty cage
-
Social stress (pairing with another mouse)
-
Restraint stress
-
Disruption of the light/dark cycle
-
-
This compound Administration: this compound or vehicle is administered orally at specified doses during the final weeks of the UCMS procedure.
-
Post-Treatment SPT: The SPT is repeated to assess the effect of this compound on anhedonic behavior.
The FST is a widely used model to screen for potential antidepressant efficacy by measuring the duration of immobility in an inescapable water tank.
Experimental Protocol:
-
Pre-test Session: On day one, rats are individually placed in a cylinder containing water for 15 minutes.
-
Test Session: 24 hours after the pre-test, rats are administered this compound or vehicle. Following the appropriate absorption time, they are placed back in the water-filled cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility during the final 4 minutes of the test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
The EPM is a model used to assess anxiety-like behavior in rodents.
Experimental Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds typically increase the time spent in the open arms.
Clinical Research Applications
This compound has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for both MDD and insomnia.
This compound in Major Depressive Disorder (MDD)
Pivotal Phase 3 trials have demonstrated the efficacy and safety of this compound as an adjunctive therapy to standard antidepressants in patients with MDD and insomnia symptoms.
Table 2: Key Clinical Trials of this compound in MDD
| Study Identifier | Phase | Patient Population | Intervention | Primary Endpoint | Key Findings | Reference |
| MDD3001 (NCT04533529) | 3 | Adults and elderly with MDD and insomnia symptoms with inadequate response to SSRI/SNRI | This compound 20 mg or placebo, adjunctive to antidepressant | Change from baseline in MADRS total score at Day 43 | Statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance | |
| Phase 2b (NCT03227224) | 2b | Adults with MDD with inadequate response to SSRI/SNRI | This compound (10, 20, 40 mg) or placebo, adjunctive to antidepressant | Change from baseline in MADRS total score at Week 6 | This compound 20 mg showed a clinically meaningful reduction in depressive symptoms, particularly in patients with baseline ISI ≥ 15 |
Table 3: Efficacy of this compound in the MDD3001 Phase 3 Trial
| Outcome Measure | Baseline (Mean ± SD) | Change from Baseline at Day 43 (LS Mean Difference vs. Placebo [95% CI]) | p-value | Reference |
| This compound 20 mg | ||||
| MADRS Total Score | 33.2 ± 4.44 | -2.6 (-4.53, -0.74) | 0.007 | |
| MADRS-WOSI Total Score | 29.0 ± 4.22 | -2.0 (-3.75, -0.28) | 0.023 | |
| PROMIS-SD-8a T-score | 63.6 ± 6.56 | -3.7 (-5.48, -2.00) | <0.001 | |
| Placebo | ||||
| MADRS Total Score | 33.5 ± 5.07 | - | - | |
| MADRS-WOSI Total Score | 29.2 ± 4.79 | - | - | |
| PROMIS-SD-8a T-score | 63.5 ± 6.63 | - | - |
MADRS: Montgomery-Åsberg Depression Rating Scale; MADRS-WOSI: MADRS without sleep item; PROMIS-SD-8a: Patient-Reported Outcomes Measurement Information System Sleep Disturbance 8-item short form; LS: Least Squares; CI: Confidence Interval.
This compound in Insomnia Disorder
Clinical trials have also established the efficacy of this compound in treating insomnia.
Table 4: Efficacy of this compound in Insomnia Disorder (Polysomnography Data)
| Parameter | This compound Dose | Change from Baseline (vs. Placebo) | Reference |
| Latency to Persistent Sleep (LPS) | 10 mg | 36% improvement on Night 1 | |
| 20 mg | 49% improvement on Night 1 | ||
| Wake After Sleep Onset (WASO-6) | 10 mg | Significant improvement on Night 1 | |
| 20 mg | Significant improvement on Night 1 | ||
| Sleep Efficiency | 40 mg | Mean change of 5.8% (Day 1/2) and 7.9% (Day 5/6) vs. placebo | |
| Total Sleep Time | 40 mg | Mean change of 27.7 min (Day 1/2) and 37.9 min (Day 5/6) vs. placebo |
Experimental Protocols for Clinical Assessments
Montgomery-Åsberg Depression Rating Scale (MADRS) Administration
The MADRS is a 10-item, clinician-rated scale to assess the severity of depressive symptoms.
Protocol:
-
Training: Raters should be trained on the structured interview guide for the MADRS (SIGMA) to ensure consistency.
-
Interview: The assessment is based on a clinical interview, starting with broad questions and moving to more detailed inquiries to accurately rate symptom severity.
-
Scoring: Each of the 10 items is scored on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.
-
Items Assessed:
-
Apparent sadness
-
Reported sadness
-
Inner tension
-
Reduced sleep
-
Reduced appetite
-
Concentration difficulties
-
Lassitude
-
Inability to feel
-
Pessimistic thoughts
-
Suicidal thoughts
-
Polysomnography (PSG) Protocol
PSG is the gold standard for objectively measuring sleep architecture.
Protocol:
-
Participant Preparation: Participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements), and chin (electromyogram - EMG for muscle tone). Respiratory effort, airflow, and oxygen saturation are also monitored.
-
Recording: Continuous recording of physiological signals occurs throughout the night in a controlled environment.
-
Data Scoring: Trained technicians score the recording in 30-second epochs to determine sleep stages (N1, N2, N3, REM) and identify awakenings and other events.
-
Key Parameters Analyzed:
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 20 consecutive epochs of any sleep stage.
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.
-
Total Sleep Time (TST): Total duration of all sleep stages.
-
Sleep Efficiency (SE): (TST / time in bed) x 100.
-
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to placebo. The most common treatment-emergent adverse events reported include somnolence, headache, and nausea.
Conclusion
This compound represents a novel therapeutic approach for the treatment of MDD and insomnia, targeting the underlying pathophysiology of hyperarousal through selective orexin-2 receptor antagonism. The data from both preclinical and extensive clinical research support its continued investigation and potential as a valuable treatment option for these debilitating conditions. The protocols outlined in these application notes provide a framework for researchers to further explore the therapeutic potential of this compound.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Seltorexant: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling, storage, and laboratory use of Seltorexant, a selective orexin-2 receptor (OX2R) antagonist.
Product Information
| Property | Value | Reference |
| IUPAC Name | (5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)methanone | [1] |
| Molecular Formula | C₂₁H₂₂FN₇O | [2] |
| Molecular Weight | 407.44 g/mol | [3] |
| CAS Number | 1293281-49-8 | [3] |
| Mechanism of Action | Selective antagonist of the orexin-2 receptor (OX2R) | [4] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental accuracy.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of dust or aerosols. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Stock Solution Preparation and Storage
This compound is soluble in various organic solvents. For most in vitro assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
To prepare a 10 mM stock solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 245.43 µL of DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 60°C can aid dissolution.
Storage of Stock Solutions:
-
Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Avoid repeated freeze-thaw cycles.
For in vivo studies, specific formulations are required to ensure solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.
| Solvent | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Mechanism of Action: Orexin-2 Receptor Antagonism
This compound is a selective antagonist of the orexin-2 receptor (OX2R). The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), plays a critical role in regulating wakefulness, arousal, and mood. By selectively blocking the OX2R, this compound inhibits the downstream signaling pathways that promote wakefulness.
Experimental Protocols
The following are representative protocols for common laboratory experiments involving this compound. These should be adapted and optimized based on specific experimental needs and cell systems.
In Vitro Orexin-2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the OX2R using a radiolabeled ligand.
Materials:
-
Cell membranes expressing human or rat OX2R
-
Radioligand (e.g., [³H]-EMPA)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding control (e.g., a high concentration of a known OX2R ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing OX2R according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Assay Buffer
-
Radioligand at a concentration near its Kd
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Intracellular Calcium Mobilization
This protocol measures the ability of this compound to antagonize orexin-A-induced increases in intracellular calcium in cells expressing OX2R.
Materials:
-
A cell line stably expressing human or rat OX2R (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound
-
Orexin-A (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with an injection module
Procedure:
-
Cell Culture: Seed the OX2R-expressing cells into a black-walled, clear-bottom 96-well plate and culture until they form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject Orexin-A at a concentration that elicits a submaximal response (e.g., EC₈₀) and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the Orexin-A-induced calcium response.
-
In Vivo Study: Assessment of Hypnotic Effects in Rats
This protocol provides a general framework for evaluating the sleep-promoting effects of this compound in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Oral gavage needles
-
EEG/EMG recording system
Procedure:
-
Animal Acclimation and Surgery:
-
Acclimate rats to the housing and experimental conditions.
-
Surgically implant EEG and EMG electrodes for sleep recording and allow for a post-operative recovery period.
-
-
Dosing:
-
Prepare this compound in the vehicle solution at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer this compound or vehicle via oral gavage at the beginning of the animals' active phase (dark cycle).
-
-
Sleep Recording:
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) following administration.
-
-
Data Analysis:
-
Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) from the EEG/EMG recordings.
-
Analyze various sleep parameters, including:
-
Latency to sleep onset
-
Total sleep time
-
Time spent in each sleep stage
-
Number and duration of sleep/wake bouts
-
-
Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods.
-
Quantitative Data Summary
| Parameter | Species | Value | Assay | Reference |
| pKi (OX2R) | Human | 8.0 | Radioligand Binding | |
| Rat | 8.1 | Radioligand Binding | ||
| IC₅₀ (Calcium Mobilization) | Human | Varies with assay conditions | Functional Assay | |
| Oral Bioavailability | Rat | Good | Pharmacokinetic Study | |
| Brain Penetration | Rat | Yes | Ex vivo Autoradiography | |
| Effective Oral Dose (Sleep Promotion) | Rat | 3-30 mg/kg | In vivo Sleep Study |
Conclusion
This compound is a potent and selective OX2R antagonist with significant potential for research in sleep, mood disorders, and other neurological conditions. Proper handling, storage, and the use of well-defined experimental protocols are essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for researchers utilizing this compound in a laboratory setting.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22FN7O | CID 86278359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Seltorexant Solubility Challenges in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Seltorexant in experimental buffers. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: this compound is a weakly basic compound with a pKa of 4.99[1]. This means its solubility is highly dependent on the pH of the solution.
-
At acidic pH (below its pKa): this compound becomes protonated and is more soluble in aqueous solutions.
-
At neutral or basic pH (above its pKa): this compound is in its less soluble, free base form.
Standard physiological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, are above the pKa of this compound, leading to a significant decrease in its solubility and causing it to precipitate out of solution when the DMSO concentration is lowered.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays. However, the tolerance to DMSO is cell-line dependent, and it is recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific experimental model.
Q3: Can I adjust the pH of my experimental buffer to improve this compound solubility?
A3: Yes, lowering the pH of your buffer to be closer to or below the pKa of this compound (4.99) will increase its solubility. However, it is crucial to consider the impact of a lower pH on your experimental system (e.g., cell viability, protein stability, assay performance). For many biological experiments, maintaining a physiological pH is critical.
Q4: Are there alternative solvents or formulations I can use for in vitro studies?
A4: Yes, for in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is a common starting point. For working solutions in aqueous buffers, co-solvents and excipients can be used to improve solubility. Formulations similar to those used for in vivo studies, such as those containing PEG300 and Tween-80, can be adapted for in vitro use, but their compatibility with the specific assay should be validated.
Troubleshooting Guide: this compound Precipitation in Experimental Buffers
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues during the preparation of working solutions in aqueous buffers.
Problem: Visible precipitate forms immediately or shortly after adding this compound stock solution to the experimental buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems. This data can be used as a reference when preparing stock and working solutions.
Table 1: this compound Solubility in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 61.36 | May require sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic.[2][3] |
Table 2: this compound Formulations for In Vivo and In Vitro Use
| Formulation Components (v/v) | Achieved Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.14 mM) | Clear Solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.14 mM) | Clear Solution | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.14 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
100% sterile DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. If necessary, warm the solution to 37-60°C and sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer using a Co-solvent System
This protocol is an example for preparing a working solution in a physiological buffer where this compound has low solubility. The final concentrations of the co-solvents should be tested for compatibility with the experimental system.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile physiological buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
-
Procedure (for a 1 mL final working solution):
-
In a sterile tube, add the required volume of the 10 mM this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add the pre-warmed physiological buffer drop-wise while gently vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any signs of precipitation. The solution should remain clear.
-
Use the freshly prepared working solution immediately.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a selective orexin-2 receptor (OX2R) antagonist. The orexin system is involved in regulating wakefulness. By blocking the OX2R, this compound is thought to reduce the downstream signaling that promotes wakefulness, thereby having a potential therapeutic effect in conditions like insomnia and depression.
Caption: Simplified signaling pathway of the orexin system and the antagonistic action of this compound.
Experimental Workflow for Testing this compound in a Cell-Based Assay
The following diagram outlines a general workflow for preparing and using this compound in a typical in vitro cell-based experiment.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
References
Optimizing Seltorexant dosage for maximal efficacy in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Seltorexant dosage and efficacy in animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during preclinical experiments with this compound.
Question: We are observing inconsistent sleep-promoting effects with this compound in our rat model. What are the potential causes and solutions?
Answer:
-
Dosing Time: this compound's efficacy is highly dependent on the timing of administration relative to the animal's circadian rhythm. For optimal sleep induction, it is recommended to dose orally at the beginning of the active phase (dark cycle for rodents).[1][2]
-
Acclimation Period: Insufficient acclimation of animals to the experimental setup (e.g., EEG/EMG recording cables, single housing) can lead to stress and confound sleep data. Ensure a sufficient habituation period to minimize stress-induced sleep disturbances.
-
Vehicle Selection: The choice of vehicle for oral administration can impact drug absorption. Ensure the vehicle is inert and does not have any independent effects on sleep. A common vehicle is a mixture of Tween 80 and methylcellulose.
-
Dose-Response: this compound exhibits a clear dose-dependent effect on sleep.[1][2] If you are not observing the desired effect, consider performing a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. Refer to the data tables below for reported efficacious doses in Sprague-Dawley rats.
Question: Our EEG/EMG signal quality is poor, making it difficult to accurately score sleep stages. What can we do to improve it?
Answer:
-
Electrode Implantation: Proper surgical implantation of EEG and EMG electrodes is critical. Ensure electrodes are securely anchored to the skull and that EMG electrodes are placed in the nuchal muscles. Poor contact can lead to a noisy signal.
-
Signal Shielding: The recording environment should be free from electrical noise. Use a Faraday cage and ensure proper grounding of all equipment to minimize interference.
-
Cable Management: Recording cables can be a source of artifacts if they are too heavy or restrict the animal's movement. Use lightweight, flexible cables and a commutator to allow for free movement.
-
Post-Operative Recovery: Allow for a sufficient recovery period after surgery (typically 7-10 days) before starting any recordings to ensure the animal has fully recovered and the implant has stabilized.
Question: We are not observing the expected antidepressant-like effects of this compound in our animal model. What should we consider?
Answer:
-
Model Selection: The choice of animal model for depression is crucial. While this compound has shown promise in clinical settings for major depressive disorder (MDD), detailed preclinical data in standard rodent models of depression (e.g., forced swim test, chronic unpredictable stress) are not as extensively published. Consider the specific phenotype your model recapitulates and whether it aligns with the proposed mechanism of this compound.
-
Treatment Duration: Antidepressant effects often require chronic administration. A single acute dose of this compound may not be sufficient to induce an antidepressant-like phenotype. Consider a repeated dosing regimen (e.g., daily for 2-4 weeks).
-
Outcome Measures: The behavioral endpoints used to assess antidepressant-like activity are critical. Ensure that the chosen tests are validated and that scoring is performed by a trained observer blinded to the treatment groups.
-
Selective Orexin-2 Receptor Antagonism: this compound is a selective OX2R antagonist.[1] The antidepressant effects may be more subtle or specific compared to dual orexin receptor antagonists or traditional antidepressants. Consider including a broader range of behavioral and physiological readouts that may be sensitive to OX2R modulation, such as anhedonia, social interaction, and stress hormone levels.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in Sprague-Dawley rats.
Table 1: Dose-Dependent Effects of this compound on Sleep Architecture in Sprague-Dawley Rats (Administered at the Onset of the Dark Phase)
| Dose (mg/kg, p.o.) | Change in NREM Sleep Latency | Change in NREM Sleep Time | Change in REM Sleep Time |
| 1 | Not specified | Not specified | No significant effect |
| 3 | Significant reduction (ED50) | Significant increase | No significant effect |
| 10 | Significant reduction | Significant increase | No significant effect |
| 30 | Significant reduction | Significant increase | No significant effect |
Data summarized from Bonaventure et al., 2015.
Table 2: Orexin-2 Receptor (OX2R) Occupancy in Rat Cortex Following Oral Administration of this compound
| Dose (mg/kg, p.o.) | Time Post-Administration | OX2R Occupancy (%) |
| 30 | 60 minutes | 74.66 |
| 30 | 4 hours | 40 |
| 30 | 24 hours | 0 |
Data summarized from preclinical studies.
Experimental Protocols
1. Sleep Study in Rodents
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the animal with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a 7-10 day recovery period.
-
-
Data Acquisition:
-
House animals individually in recording chambers with a 12h:12h light:dark cycle.
-
Connect the electrode assembly to a recording cable and commutator.
-
Record EEG and EMG signals continuously.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the beginning of the dark phase.
-
-
Data Analysis:
-
Score sleep stages (Wake, NREM, REM) in 10-second epochs using sleep analysis software.
-
Calculate parameters such as sleep latency, total sleep time, and time spent in each sleep stage.
-
2. Forced Swim Test (FST) - General Protocol
-
Apparatus: A cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for a 15-minute habituation swim.
-
Test (Day 2): Administer this compound or vehicle (typically 30-60 minutes before the test). Place the animal in the cylinder for a 5-minute test session.
-
-
Data Analysis:
-
Record the session with a video camera.
-
Score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Rodent sleep study workflow.
Caption: Troubleshooting experimental variability.
References
- 1. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Seltorexant in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with Seltorexant in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JNJ-42847922 or MIN-202) is a potent and highly selective antagonist of the human orexin-2 receptor (OX2R).[1][2] The orexin system is a key regulator of sleep and wakefulness. By selectively blocking the OX2R, this compound is thought to reduce excessive wakefulness, making it a candidate for treating conditions like major depressive disorder (MDD) with insomnia symptoms.[1]
Q2: How selective is this compound for the OX2R?
A2: this compound demonstrates high selectivity for the human OX2R. It has an in vitro affinity (pKi) of 8.0 for the OX2R, with a 100-fold selectivity over the human orexin-1 receptor (OX1R).
Q3: Has this compound been screened for off-target activity?
A3: Yes, this compound has been evaluated for off-target activities. In a comprehensive study, this compound was tested at a concentration of 1 µM against a panel of 50 different receptors, ion channels, and transporters and showed no significant affinity for any of these off-targets.
Q4: What are the potential downstream signaling pathways of OX2R that could be affected by this compound?
A4: The OX2R is a G protein-coupled receptor (GPCR) that can couple to Gq, Gi/o, and Gs proteins. Activation of these pathways can lead to the modulation of intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP). Therefore, cellular assays measuring these downstream signals are commonly used to assess this compound's activity.
Q5: What are common sources of off-target effects in cellular assays with compounds like this compound?
A5: Off-target effects in cellular assays can arise from several factors, including:
-
Compound promiscuity: The chemical structure of a compound may allow it to interact with multiple unintended targets.
-
High compound concentrations: Using concentrations significantly above the Ki or IC50 for the intended target increases the likelihood of binding to lower-affinity off-target sites.
-
Assay artifacts: The compound may interfere with the assay technology itself (e.g., fluorescence or luminescence readouts).
-
Cellular context: The specific expression levels of on- and off-target proteins in the chosen cell line can influence the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected antagonism of OX2R in a cellular assay.
| Possible Cause | Troubleshooting Step |
| Cell Line Issues | Verify the expression and functionality of the recombinant OX2R in your cell line (e.g., CHO, HEK293). Passage number can affect receptor expression and signaling. |
| Compound Stability/Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration is not affecting cell health (typically ≤ 0.5%). Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation times, and agonist concentration (if applicable). For antagonist assays, use an agonist concentration at or near its EC80 for optimal sensitivity. |
| Reagent Quality | Use high-quality reagents, including the agonist (e.g., Orexin-A or Orexin-B), and ensure they are stored correctly. |
Issue 2: Observing a cellular response in a parental cell line that does not express OX2R.
| Possible Cause | Troubleshooting Step |
| Off-Target Binding | The observed effect is likely due to this compound interacting with an endogenous receptor or other cellular component in the parental cell line. This highlights a potential off-target effect. |
| Cytotoxicity | At high concentrations, this compound may be causing a non-specific cytotoxic effect. Determine the cytotoxicity profile of this compound in your cell line using an orthogonal assay (e.g., MTS or CellTiter-Glo). |
| Assay Interference | This compound may be directly interfering with the assay readout. For example, it could be autofluorescent in a fluorescence-based assay. Run appropriate controls with compound and assay reagents in the absence of cells. |
Issue 3: Difficulty in reproducing this compound's high selectivity for OX2R over OX1R.
| Possible Cause | Troubleshooting Step |
| Differential Receptor Expression | Ensure that the expression levels of OX1R and OX2R in your respective cell lines are comparable and at a suitable density for the assay. |
| Assay Sensitivity | The dynamic range of your assay may not be sufficient to distinguish a 100-fold difference in potency. Optimize the assay to ensure a robust signal-to-background ratio. |
| Ligand-Receptor Kinetics | The binding kinetics of this compound at OX1R and OX2R may differ. Consider performing kinetic binding studies or varying the pre-incubation time with the antagonist. |
Data Presentation
Table 1: On-Target and Selectivity Profile of this compound
| Target | Parameter | Value | Reference |
| Human Orexin-2 Receptor (OX2R) | pKi | 8.0 | |
| Human Orexin-1 Receptor (OX1R) | Selectivity Ratio (OX1R/OX2R) | ~100-fold |
Table 2: Representative Off-Target Screening Panel for a Highly Selective Compound like this compound
Note: Specific quantitative data for this compound against a broad off-target panel is not publicly available. The following table is a representative example of targets that would be included in a standard safety pharmacology panel. This compound at 1 µM has been reported to have no significant affinity for a panel of 50 such targets.
| Target Class | Representative Targets | Expected Result for this compound (at ~1 µM) |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT1-7), Muscarinic (M1-M5), Histamine (H1-H4), Opioid (µ, δ, κ) | No significant binding or functional activity |
| Ion Channels | hERG, Nav1.5, Cav1.2, Kv channels | No significant inhibition |
| Transporters | SERT, DAT, NET | No significant inhibition |
| Enzymes | COX-1, COX-2, PDE family | No significant inhibition |
Experimental Protocols
Protocol 1: Calcium Flux Assay for OX2R Antagonist Activity using a FLIPR System
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium induced by an OX2R agonist in a cell line recombinantly expressing the human OX2R (e.g., CHO-hOX2R or HEK-hOX2R).
Materials:
-
CHO or HEK cells stably expressing human OX2R
-
Cell culture medium (e.g., MEM-Alpha with 10% FCS and G418)
-
Black-walled, clear-bottom 96- or 384-well assay plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)
-
Probenecid (if using CHO cells)
-
Orexin-A or Orexin-B (agonist)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR Tetra or similar fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed the OX2R-expressing cells into black-walled, clear-bottom microplates at a predetermined optimal density (e.g., 20,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol. If using CHO cells, supplement the buffer with probenecid (final concentration of 2.5 mM) to inhibit organic anion transporters.
-
Remove the cell culture medium from the plate and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer at a concentration that is 2X the final desired concentration.
-
Add the this compound dilutions to the appropriate wells of the cell plate. Include vehicle control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
-
Agonist Preparation and Addition:
-
Prepare the OX2R agonist (e.g., Orexin-A) in assay buffer at a concentration that is 5X or 10X the final desired concentration (typically the EC80).
-
-
FLIPR Measurement:
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Configure the instrument to first establish a baseline fluorescence reading, then add the agonist to all wells, and continue to monitor the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by plotting the agonist-induced calcium response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: cAMP Assay for Gi-Coupled GPCR Off-Target Activity
This protocol is designed to assess whether this compound has any off-target antagonist activity at a Gi-coupled GPCR. The assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells expressing the Gi-coupled GPCR of interest
-
Cell culture medium
-
384-well low-volume white plates
-
cAMP assay kit (e.g., HTRF-based kit)
-
Forskolin
-
A known agonist for the Gi-coupled GPCR
-
This compound
-
Assay buffer
-
PDE inhibitor (e.g., IBMX)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
-
Compound Plating (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each this compound concentration into the wells of the 384-well plate.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing the agonist for the Gi-coupled receptor at its EC80 concentration and a concentration of forskolin that elicits a robust cAMP signal.
-
Add the cell suspension to this stimulation solution.
-
Dispense an equal volume (e.g., 5 µL) of this cell/stimulation mix into the wells containing this compound.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the signal ratio and normalize the data.
-
Plot the response against the log of the this compound concentration to determine if it has any antagonist activity at the tested Gi-coupled receptor.
-
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow for assessing this compound's on- and off-target activity.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model response to Seltorexant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the selective orexin-2 receptor (OX2R) antagonist, Seltorexant.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3][4][5] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness and arousal. By selectively blocking the OX2R, this compound suppresses the wake-promoting signals, leading to a reduction in arousal and promotion of sleep.
Q2: Which animal models have been used in preclinical studies of this compound?
Preclinical studies have predominantly used Sprague-Dawley rats to evaluate the sleep-promoting effects of this compound. Mice have also been used to assess its effects on stress-induced hormone release and to confirm the role of OX2R in its mechanism of action. Toxicological studies have been conducted in both rats and dogs.
Q3: What are the reported pharmacokinetic properties of this compound in animals?
This compound is orally bioavailable and crosses the blood-brain barrier. In rats, following oral administration, it rapidly occupies OX2R in the brain, with peak occupancy observed around 60 minutes post-dose. The receptor occupancy correlates with plasma and brain concentrations of the drug. In animal studies, this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C9.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy at Established Doses
Q: We are administering this compound to Sprague-Dawley rats at a previously reported effective dose (e.g., 10 mg/kg, p.o.) but are not observing the expected increase in non-REM (NREM) sleep. What could be the cause?
A: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Formulation and Administration:
-
Vehicle: The solubility and stability of this compound in the chosen vehicle are critical. Ensure the compound is fully dissolved or homogeneously suspended immediately before administration. A common vehicle for oral administration in rodents is a suspension in 0.5% methylcellulose in water.
-
Dosing Volume and Technique: Inaccurate dosing volumes or improper oral gavage technique can lead to variability. Ensure consistent administration volumes based on the most recent body weights.
-
-
Experimental Conditions:
-
Timing of Administration: The effect of orexin antagonists can be influenced by the circadian rhythm. This compound's sleep-promoting effects have been demonstrated when administered at the beginning of the active (dark) phase in rats. Dosing during the light phase may yield different results.
-
Acclimation and Stress: Insufficient acclimation of animals to the experimental setup (e.g., EEG recording cables, single housing) can lead to stress, which may counteract the effects of this compound. Ensure a proper habituation period before starting the experiment.
-
-
Animal-Specific Factors:
-
Strain and Substrain Differences: While Sprague-Dawley is the commonly reported strain, genetic drift between different vendors or substrains could potentially influence drug metabolism and response.
-
Age and Weight: The age and weight of the animals should be consistent with those reported in the literature, as these factors can affect drug metabolism and clearance.
-
Issue 2: Unexpected Behavioral Responses
Q: We are observing paradoxical hyperarousal or excitement in our animals after this compound administration. Is this a known effect?
A: While not widely reported for this compound, paradoxical hyperarousal has been observed in dogs with some GABA-A modulators and antihistamines, and some dual orexin receptor antagonists have been noted to not induce sedation in this species under certain conditions. The mechanism for this is not fully understood but may relate to species-specific differences in the balance of neurotransmitter systems regulating sleep and wakefulness.
-
Species-Specific Responses: The dog model, in particular, has shown unique responses to sleep-modulating drugs. If you are working with a canine model, it is crucial to be aware of this potential for paradoxical effects.
-
Dose-Related Effects: In some cases, very high doses of a compound can lead to off-target effects or unexpected physiological responses. Consider performing a dose-response study to see if the hyperarousal is specific to a certain dose range.
-
Behavioral Observation: Carefully observe the animals for other behaviors that may accompany the hyperarousal. This could provide clues as to whether the effect is CNS-mediated excitement or a response to discomfort.
Issue 3: Discrepancies in Pharmacokinetic Profiles
Q: The plasma concentrations and half-life of this compound in our study differ significantly from published human data. Why is this?
A: It is expected that pharmacokinetic (PK) parameters will differ between species due to variations in drug metabolism.
-
Interspecies Metabolic Differences: The expression and activity of metabolic enzymes, such as the CYP450 family, can vary significantly between rodents, dogs, and humans. This compound is metabolized by CYP3A4 and CYP2C9 in animals, and the relative contribution of these enzymes can differ across species, leading to different rates of clearance and half-lives.
-
First-Pass Metabolism: The extent of first-pass metabolism after oral administration can also vary between species, affecting the bioavailability of the compound.
-
Plasma Protein Binding: Differences in plasma protein binding can influence the volume of distribution and clearance of a drug.
For these reasons, direct extrapolation of PK parameters from preclinical species to humans, or even between different preclinical species, should be done with caution. It is advisable to perform pilot PK studies in your specific animal model to establish the exposure-response relationship.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Sprague-Dawley Rats
| Dose (mg/kg, p.o.) | Timing of Administration | Key Findings | Reference |
| 1, 3, 10, 30 | Beginning of Dark Phase | Dose-dependent reduction in NREM sleep latency and increase in NREM sleep time. | |
| 3, 10, 30 | During Light Phase | Dose-dependent reduction in NREM sleep latency and increase in NREM sleep time in the first 2 hours. | |
| 30 | Not Specified | 74.66% OX2R occupancy in the cortex at 60 minutes post-dose. |
Table 2: Human Pharmacokinetics of this compound (Single Oral Dose)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 0.3 - 1.5 hours |
| Elimination Half-life (t½) | 2 - 3 hours |
Experimental Protocols
Key Experiment: Evaluation of Sleep-Promoting Effects in Rats
This protocol is a generalized procedure based on published studies of this compound and standard methodologies for sleep studies in rodents.
-
Animal Model:
-
Species: Sprague-Dawley rat
-
Sex: Male
-
Weight: 250-350 g at the time of surgery
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light:dark cycle. Food and water available ad libitum.
-
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine.
-
Procedure: Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Recovery: Allow at least one week for recovery from surgery.
-
-
Habituation:
-
Habituate the animals to the recording chambers and tethered recording cables for several days before the experiment to minimize stress.
-
-
Drug Formulation and Administration:
-
Vehicle: Prepare a suspension of 0.5% methylcellulose in sterile water.
-
This compound Formulation: Suspend the appropriate amount of this compound in the vehicle to achieve the desired dose in a volume of 1-5 mL/kg. Ensure the suspension is homogenous by vortexing before each administration.
-
Administration: Administer the this compound suspension or vehicle via oral gavage at the beginning of the dark (active) phase.
-
-
EEG/EMG Recording and Analysis:
-
Record EEG and EMG data continuously for at least 8 hours post-administration.
-
Score the recordings in 10-second epochs as wake, NREM sleep, or REM sleep using validated sleep scoring software.
-
Analyze the data to determine key sleep parameters, including:
-
Latency to NREM sleep
-
Total time spent in wake, NREM, and REM sleep
-
Bout duration and number for each sleep stage
-
-
Visualizations
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Seltorexant experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seltorexant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Question 1: I am observing high variability and inconsistent results in my this compound receptor binding assay. What are the potential causes and solutions?
Answer: High variability in receptor binding assays can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent and Compound Integrity:
-
This compound Solubility: this compound hydrochloride is soluble in water (~100 mg/mL) and DMSO (~83.33 mg/mL).[1] Ensure complete dissolution before preparing serial dilutions. For in vivo formulations, specific protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD are recommended to maintain solubility.[1] Precipitation of the compound will lead to inaccurate concentrations.
-
Radioligand Quality: If using a radiolabeled ligand for competitive binding, ensure its purity and specific activity are within the recommended range. Degraded radioligand can lead to high non-specific binding.[1]
-
-
Assay Conditions:
-
Equilibrium Time: Ensure that the incubation time is sufficient to reach binding equilibrium. For antagonists with slow dissociation rates, longer incubation times may be necessary.[2]
-
Non-Specific Binding (NSB): High NSB can mask the specific binding signal. NSB should ideally be less than 50% of total binding.[1] To reduce NSB, consider optimizing the concentration of the radioligand, reducing the amount of membrane protein, or adding blocking agents like bovine serum albumin (BSA) to the assay buffer.
-
-
Cell/Membrane Preparation:
-
Receptor Density: Very low or no specific binding may indicate low expression or degradation of the orexin-2 receptor (OX2R) in your cell or tissue preparation. Confirm receptor presence and integrity via methods like Western blotting.
-
Endogenous Ligands: Inadequate washing of membrane preparations can leave endogenous orexins bound to the receptors, which will compete with this compound and/or the radioligand.
-
Question 2: My functional assay (e.g., calcium flux) is showing a weak or no response to this compound.
Answer: A lack of functional response can be due to issues with the cells, the compound, or the assay itself.
-
Cell Health and Receptor Expression:
-
Cell Viability: Unhealthy or dying cells will not respond optimally. Always check cell viability before initiating an experiment.
-
Receptor Functionality: Ensure that the cells are expressing functional OX2R. For Gq-coupled receptors like OX2R, a positive control agonist (e.g., Orexin-A) should elicit a robust calcium response.
-
-
Assay Protocol:
-
Agonist Concentration: When testing this compound's antagonist activity, the concentration of the agonist used to stimulate the receptor is critical. Use an agonist concentration that gives a submaximal response (e.g., EC80) to allow for a clear window to observe inhibition.
-
Incubation Times: Pre-incubation time with this compound is important to ensure it has bound to the receptor before adding the agonist. This time should be optimized.
-
-
This compound's Mechanism: this compound is a selective antagonist, so it will block the action of an agonist but will not have an effect on its own in a system with no endogenous orexin tone.
In Vivo Experiments
Question 3: I am not observing the expected sleep-promoting effects of this compound in my rodent model.
Answer: Several factors can influence the outcome of in vivo sleep studies with this compound.
-
Dosing and Administration:
-
Dose Selection: Preclinical studies in rats have shown that this compound dose-dependently induces and prolongs sleep. Ensure the dose you are using is appropriate for the species and strain.
-
Route and Vehicle: The vehicle used to dissolve this compound can affect its bioavailability. Formulations with DMSO, PEG300, and Tween-80 or with SBE-β-CD have been described for in vivo use.
-
Timing of Administration: The sleep-promoting effects of orexin antagonists are more pronounced during the active phase (dark cycle for nocturnal rodents) when endogenous orexin levels are high.
-
-
Animal-Specific Factors:
-
Genetic Background: Different rodent strains can have variations in their sleep architecture and response to drugs.
-
Stress: Handling and injection stress can increase arousal and counteract the effects of this compound. Ensure proper acclimatization and gentle handling procedures.
-
-
Data Acquisition and Analysis:
-
EEG/EMG Quality: Poor quality electroencephalogram (EEG) or electromyogram (EMG) signals due to loose electrodes or electrical noise can lead to inaccurate sleep scoring.
-
Sleep Scoring Criteria: Use consistent and validated criteria for scoring sleep stages (NREM, REM, Wake).
-
Question 4: I am seeing unexpected behavioral side effects in my animal studies with this compound.
Answer: While generally well-tolerated, some effects have been noted in clinical and preclinical studies.
-
Somnolence: Somnolence is a common, dose-dependent effect of this compound. If this is not the desired outcome, consider dose adjustments.
-
Motor Coordination: Preclinical studies in rats showed that this compound, at doses that induce sleep, did not affect motor coordination on a rotarod test. If you observe motor impairment, it could be due to excessively high doses or off-target effects.
-
Lack of Effect on REM Sleep: Some studies have noted that this compound reduces the latency to NREM sleep and increases NREM sleep time with no significant effect on REM sleep. This is an expected outcome based on its mechanism of action.
Data Summary Tables
The following tables summarize quantitative data from various this compound studies.
Table 1: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| t1/2 (half-life) | Human | 2-3 hours | |
| Tmax (time to peak) | Human | 0.3-1.5 hours | |
| Metabolism | Human | CYP3A4 | |
| OX2R Affinity (pKi) | Human | 8.0 | |
| OX1R Affinity | Human | >100-fold lower than OX2R | |
| ED50 (oral, for OX2R occupancy) | Rat | 3 mg/kg |
Table 2: Clinical Efficacy of this compound in Major Depressive Disorder (MDD) with Insomnia
| Study | Dose | Primary Endpoint | Result | Reference |
| Phase 2b (NCT03227224) | 20 mg | Change in MADRS total score at week 6 | Statistically significant improvement vs. placebo | |
| Phase 3 (MDD3001) | 20 mg | Change in MADRS total score at day 43 | Statistically significant improvement vs. placebo | |
| Phase 3 (MDD3005) | 20 mg | Response rate vs. quetiapine XR at week 26 | Numerically higher but not statistically significant |
MADRS: Montgomery-Åsberg Depression Rating Scale
Detailed Experimental Protocols
This section provides generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the OX2R.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human OX2R.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in triplicate:
-
Assay buffer
-
A fixed concentration of a suitable OX2R radioligand (e.g., [3H]-EMPA).
-
Increasing concentrations of this compound or a reference compound.
-
For non-specific binding, add a high concentration of an unlabeled OX2R antagonist.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C). This should be determined empirically.
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Sleep Assessment in Rodents
This protocol outlines the general procedure for assessing the sleep-promoting effects of this compound in mice or rats.
-
Surgical Implantation: Surgically implant electrodes for EEG and EMG recording under anesthesia. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chambers and cables for several days before the experiment.
-
Baseline Recording: Record baseline sleep-wake activity for at least 24 hours before drug administration.
-
Drug Administration: Prepare this compound in a suitable vehicle (see FAQ 3). Administer this compound or vehicle via the desired route (e.g., oral gavage) at the beginning of the dark cycle.
-
Post-Dosing Recording: Record EEG and EMG activity for at least 24 hours post-administration.
-
Data Analysis:
-
Manually or automatically score the recordings into Wake, NREM, and REM sleep stages in 4-10 second epochs.
-
Analyze key sleep parameters, including latency to NREM and REM sleep, total time spent in each stage, and sleep fragmentation (number and duration of sleep/wake bouts).
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to assess changes in power density in different frequency bands (e.g., delta, theta).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
References
Improving the bioavailability of Seltorexant in oral administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Seltorexant during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is primarily influenced by its extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[1] While this compound exhibits rapid absorption, its short elimination half-life of 2-3 hours is indicative of rapid clearance, largely driven by metabolism.[1] Therefore, any factor affecting CYP3A4 activity, such as co-administered drugs or genetic polymorphisms, can significantly alter its systemic exposure. While specific data on its Biopharmaceutics Classification System (BCS) class is not definitively published, its rapid absorption suggests good membrane permeability.
Q2: My in vivo study shows high variability in this compound plasma concentrations between subjects. What could be the cause?
A2: High inter-subject variability in plasma concentrations of this compound is likely due to individual differences in CYP3A4 enzyme activity. This can be caused by:
-
Genetic Polymorphisms: Variations in the CYP3A4 gene can lead to differences in enzyme expression and activity.
-
Drug-Drug Interactions: Co-administration of this compound with inhibitors or inducers of CYP3A4 will alter its metabolism and, consequently, its plasma levels.
-
Dietary Factors: Certain foods and supplements (e.g., grapefruit juice, St. John's Wort) are known to inhibit or induce CYP3A4 activity.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Given that the primary challenge to this compound's oral bioavailability is extensive metabolism, formulation strategies should aim to either enhance its dissolution rate to saturate metabolic enzymes or to inhibit CYP3A4 activity. Potential strategies include:
-
Particle Size Reduction: Micronization or nanosizing of the active pharmaceutical ingredient (API) can increase the surface area for dissolution, potentially leading to faster absorption and saturation of metabolic enzymes.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs and may also inhibit pre-systemic metabolism.
-
Inclusion of CYP3A4 Inhibitors: Co-formulating this compound with a pharmaceutically acceptable CYP3A4 inhibitor could decrease its first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions with other medications.
-
Solid-State Formulations: Patents related to this compound describe the use of various crystalline forms and wet granulation techniques for producing tablets and capsules, which can influence dissolution and stability.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability in Preclinical Animal Models | Extensive first-pass metabolism by CYP3A4. | 1. Co-administer a CYP3A4 Inhibitor: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole in animal models) can help determine the extent of first-pass metabolism. 2. Use a Different Animal Model: The expression and activity of CYP3A4 can vary between species. Consider using a model that more closely mimics human metabolism. 3. Explore Alternative Formulations: Test different formulation strategies as outlined in the FAQs to enhance absorption and potentially saturate metabolic pathways. |
| High Variability in Pharmacokinetic Parameters | Differences in CYP3A4 activity among individual animals. | 1. Genotype the Animals: If possible, genotype the animals for relevant Cyp3a polymorphisms. 2. Control for Environmental Factors: Ensure consistent diet and housing conditions, as these can influence drug metabolism. 3. Increase Sample Size: A larger sample size can help to account for inter-individual variability. |
| Poor In Vitro - In Vivo Correlation (IVIVC) | Dissolution method may not be biorelevant. | 1. Use Biorelevant Dissolution Media: Employ dissolution media that mimic the composition of the gastrointestinal fluids (e.g., FaSSIF, FeSSIF). 2. Consider Permeability: Although this compound likely has good permeability, ensure that the in vitro model (e.g., Caco-2 cells) is properly validated. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Dose | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| 10 mg | 0.5 - 1.5 | 133 | 437 | 2 - 3 | [3] |
| 20 mg | 0.5 - 1.5 | 285 | 988 | 2 - 3 | [3] |
| 40 mg | 0.5 - 1.5 | 510 | 2040 | 2 - 3 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~83.33 mg/mL | |
| Water | ~100 mg/mL (as HCl salt) | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in Sprague-Dawley rats.
Materials:
-
This compound formulation
-
Vehicle control
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
Administer the this compound formulation intravenously via the tail vein to the IV group (e.g., 1 mg/kg).
-
Administer the this compound formulation orally via gavage to the PO group (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical method for this compound quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the permeability of Lucifer yellow.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution to the apical (A) side of the Transwell insert.
-
Collect samples from the basolateral (B) side at various time points.
-
To assess active transport, also perform the experiment in the B-to-A direction.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug.
Visualizations
Caption: this compound Oral Bioavailability Pathway.
Caption: this compound's Antagonistic Action on the OX2R Signaling Pathway.
References
Technical Support Center: Assessing Seltorexant's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Seltorexant. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when assessing its blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to assess the blood-brain barrier (BBB) penetration of this compound?
A1: The primary methods for assessing this compound's BBB penetration can be categorized into in vivo and in vitro approaches.
-
In Vivo Methods: These are crucial for understanding drug disposition in a whole organism.
-
Brain Microdialysis: This technique allows for the continuous sampling of unbound this compound concentrations in the brain's extracellular fluid, providing a direct measure of target site availability.
-
Brain Tissue Homogenate Analysis: Following systemic administration, brain and plasma samples are collected at various time points. The concentration of this compound is measured in both matrices to determine the brain-to-plasma concentration ratio (Kp). When corrected for unbound fractions in brain and plasma, this yields the unbound brain-to-plasma partition coefficient (Kp,uu), a critical parameter for assessing BBB penetration.
-
Ex Vivo Receptor Occupancy Assays: These studies confirm that this compound not only enters the brain but also engages its target, the orexin-2 receptor (OX2R). Following administration, brain tissue is analyzed to measure the percentage of OX2R bound by this compound.[1][2]
-
Positron Emission Tomography (PET) Imaging: Using a radiolabeled form of this compound (e.g., [18F]this compound), this non-invasive imaging technique can visualize and quantify its distribution in the brain over time.[2]
-
-
In Vitro Methods: These models are valuable for higher-throughput screening and mechanistic studies.
-
Cell-Based Permeability Assays (e.g., Caco-2 or MDCK-MDR1 Transwell Assays): These assays use monolayers of cells that express key BBB transporters, such as P-glycoprotein (P-gp), to assess the permeability and potential for active efflux of this compound.[1] this compound has been identified as a substrate of the P-gp efflux transporter.[2]
-
Q2: Is this compound a substrate for any major BBB efflux transporters?
A2: Yes, preclinical studies have demonstrated that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. This is a critical consideration for experimental design and data interpretation, as P-gp activity can significantly limit the net penetration of this compound into the brain.
Q3: Where can I find quantitative data on this compound's BBB penetration?
A3: Preclinical data for this compound's BBB penetration has been published in primary research articles. Key parameters are summarized in the data table below.
Quantitative Data Summary: this compound BBB Penetration
| Parameter | Value | Species | Method | Reference |
| OX2R Occupancy (ED50) | 3 mg/kg (oral) | Rat | Ex vivo receptor binding | Letavic et al. (2015) |
| Peak OX2R Occupancy | 74.66% | Rat | Ex vivo receptor binding (30 mg/kg oral) | Bonaventure et al. (2015) |
| P-glycoprotein (P-gp) Substrate | Yes | In vitro / In vivo | PET imaging with P-gp inhibitor | Bai et al. (as cited in Ziemichód et al., 2023) |
| Free Fraction in Rat Brain Tissue | High | Rat | Brain tissue binding assay | Letavic et al. (2015) |
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp or Kp,uu) in In Vivo Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Active Efflux by P-glycoprotein (P-gp) | Co-administer this compound with a potent P-gp inhibitor (e.g., cyclosporine A, verapamil) in a cohort of your animal model. | A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms that P-gp-mediated efflux is limiting this compound's brain penetration. |
| Rapid Metabolism | Measure the concentration of major this compound metabolites in both plasma and brain tissue. | If brain concentrations of metabolites are high relative to the parent compound, rapid metabolism within the brain or periphery could be a contributing factor to low parent drug levels. |
| Poor Passive Permeability | Re-evaluate the physicochemical properties of this compound (e.g., lipophilicity, polar surface area). Conduct an in vitro permeability assay (e.g., PAMPA) to assess passive diffusion. | While this compound is known to cross the BBB, suboptimal physicochemical properties could contribute to a lower-than-expected passive diffusion rate. |
| Experimental Variability | Ensure consistent timing of sample collection across all animals. Standardize the brain dissection and homogenization procedure to minimize variability. Use a validated LC-MS/MS method for quantification. | High variability in measurements can mask the true brain-to-plasma ratio. Rigorous standardization of experimental procedures is crucial. |
Issue 2: High Variability or Low Recovery in Brain Microdialysis Experiments
| Possible Cause | Troubleshooting Step | Rationale |
| P-gp Efflux at the BBB | Include a P-gp inhibitor in the microdialysis perfusate or administer it systemically to assess its impact on extracellular this compound concentrations. | P-gp activity can lead to rapid removal of this compound from the brain extracellular fluid, resulting in low and variable concentrations in the dialysate. |
| Probe Placement and Tissue Trauma | Allow for a sufficient post-surgical recovery period before starting the microdialysis experiment to allow the BBB to reseal. Verify probe placement histologically after the experiment. | Trauma from probe implantation can temporarily disrupt the BBB, leading to inconsistent results. |
| Non-specific Binding | Pre-treat the microdialysis probe and tubing with a solution of a similar compound or a small amount of surfactant to block non-specific binding sites. | Hydrophobic compounds like this compound can adhere to the probe membrane and tubing, leading to low recovery. |
| Incorrect Flow Rate | Calibrate the microdialysis pump accurately and ensure a slow, consistent flow rate (e.g., 0.5-2 µL/min). | The recovery of the analyte is inversely proportional to the flow rate. Inconsistent flow rates will lead to high variability in the collected concentrations. |
Issue 3: Low or Inconsistent TEER Values in In Vitro BBB Models
| Possible Cause | Troubleshooting Step | Rationale |
| Sub-optimal Cell Culture Conditions | Ensure proper seeding density and allow sufficient time for the cells to form a confluent monolayer with tight junctions. Optimize media components and serum concentration. | Low Transendothelial Electrical Resistance (TEER) values indicate a leaky cell monolayer, which will not accurately model the BBB. |
| P-gp Expression and Function | Use a cell line with robust and stable P-gp expression (e.g., MDCK-MDR1). Verify P-gp expression and activity using a known P-gp substrate (e.g., digoxin) as a positive control. | Since this compound is a P-gp substrate, an in vitro model lacking functional P-gp will not accurately predict its in vivo BBB penetration. |
| Temperature Fluctuations | Allow the cell culture plates to equilibrate to room temperature for at least 20-30 minutes before taking TEER measurements. | TEER values are sensitive to temperature changes. Measurements taken immediately after removing plates from a 37°C incubator will be unstable and inconsistent. |
| Electrode Placement | Ensure consistent placement of the TEER electrodes in each well. The electrodes should be fully submerged in the media without touching the cell monolayer. | Inconsistent electrode placement can lead to significant variations in TEER readings. |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using a Caco-2 or MDCK-MDR1 Transwell Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture:
-
Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the Transendothelial Electrical Resistance (TEER). Proceed with the experiment once TEER values are stable and meet the established criteria for a tight barrier.
-
-
Bidirectional Transport Study:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and a stock solution of this compound.
-
Apical to Basolateral (A-to-B) Transport: Add this compound to the apical (upper) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
-
Inhibitor Co-incubation:
-
Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil or 1 µM cyclosporine A) pre-incubated on both sides of the monolayer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio significantly greater than 2, which is substantially reduced in the presence of the P-gp inhibitor, indicates that this compound is a substrate of P-gp.
-
Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents
Objective: To determine the extent of this compound penetration into the brain.
Methodology:
-
Animal Dosing:
-
Administer this compound to a cohort of rats or mice via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals.
-
Collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Excise the whole brain, weigh it, and snap-freeze it.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in brain homogenate and C_plasma is the concentration in plasma.
-
To determine the unbound brain-to-plasma partition coefficient (Kp,uu), the unbound fractions of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) must be determined separately using methods like equilibrium dialysis. Then, Kp,uu = Kp * (fu,plasma / fu,brain).
-
Visualizations
Caption: Workflow for assessing this compound's BBB penetration.
Caption: Troubleshooting logic for low in vivo brain penetration.
References
Adjusting Seltorexant protocols for different rodent strains
Welcome to the technical support center for researchers utilizing Seltorexant in experimental rodent models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your studies. Given the variability in responses across different rodent strains, this guide emphasizes the importance of protocol adjustments and careful result interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MIN-202 or JNJ-42847922) is a highly selective, orally administered orexin-2 receptor (OX2R) antagonist.[1][2] Its mechanism of action involves inhibiting the activity of orexin neurons by blocking the OX2R.[1] Orexin neuropeptides are key regulators of the sleep-wake cycle, arousal, and mood.[1][3] By antagonizing the OX2R, this compound reduces wakefulness and arousal, which is beneficial for its therapeutic targets, including depression and insomnia.
Q2: What is the rationale for using a selective OX2R antagonist over a dual orexin receptor antagonist (DORA)?
The orexin system has two receptors: OX1R and OX2R. Preclinical studies in rodents suggest that OX2R is primarily responsible for the anti-arousal effects of orexin receptor antagonism. Selective blockade of OX2R is sufficient to initiate and prolong sleep. In contrast, the combined blockade of OX1R in rats has been associated with alterations in REM sleep architecture, which may be less desirable for certain experimental outcomes. Therefore, selective OX2R antagonists like this compound may offer a more targeted approach to modulating sleep and arousal.
Q3: Are there established starting dosages for this compound in common rodent strains?
Yes, preclinical studies have established effective oral dosage ranges, primarily in Sprague Dawley rats and various mouse strains. Dosages are highly dependent on the experimental goals (e.g., sleep promotion vs. behavioral changes). It is critical to conduct pilot studies to determine the optimal dose for your specific strain and experimental paradigm.
Q4: What are the key pharmacokinetic properties of this compound in rodents?
This compound is known to be CNS penetrant, crossing the blood-brain barrier to bind with OX2R. In Sprague Dawley rats, peak OX2R occupancy (around 75%) occurs approximately 60 minutes after oral administration of a 30 mg/kg dose, with occupancy declining significantly by 4 hours and becoming negligible after 24 hours. The compound has a relatively short half-life of 2-3 hours in humans, and while specific rodent half-life data is less consistently reported, the receptor occupancy data suggests a similarly rapid clearance.
Q5: How significant is the impact of rodent strain on experimental outcomes with this compound?
Strain differences are a critical factor. Different rodent strains exhibit marked variability in baseline behaviors, stress responses, and sensitivity to psychoactive compounds. For example, studies have documented significant differences in the HPA axis and corticosterone levels between Brown Norway and Fischer 344 rats, and in neurogenesis rates between Sprague Dawley and Lister-Hooded rats. Since this compound's mechanism is closely tied to arousal and stress pathways regulated by the HPA axis, it is highly probable that its efficacy and behavioral effects will differ between strains. Researchers must account for these potential differences in their experimental design.
Data Summary Tables
Table 1: this compound Oral Dosage and Effects in Rodents
| Species / Strain | Dosage (Oral) | Key Observed Effects | Citation(s) |
| Rat (Sprague Dawley) | 3 mg/kg | Effective dose for sleep induction and promotion; reduced NREM sleep latency. | |
| 3, 10, 30 mg/kg | Dose-dependent increase in NREM sleep time and reduction in NREM latency. Effects more pronounced during the active (dark) phase. | ||
| 30 mg/kg | No effect on dopamine release in nucleus accumbens; did not induce place preference. | ||
| Mouse (Wild-Type) | 30 mg/kg | Promoted sleep; reduced latency to NREM sleep. | |
| Not Specified | Systemic administration of an OX2R antagonist reduced male-male aggression. | ||
| Not Specified | Intraperitoneal injection induced anxiogenic-like behaviors. | ||
| Mouse (OX2R Knockout) | Not Specified | No effect on sleep parameters, confirming the drug's specific mechanism of action. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value / Observation | Species / Strain | Citation(s) |
| Blood-Brain Barrier | CNS penetrant | Rat, Mouse | |
| Receptor Occupancy (Peak) | ~75% at 60 minutes post-dose (30 mg/kg) | Rat (Sprague Dawley) | |
| Receptor Occupancy (Duration) | Declines to ~40% at 4 hours; negligible at 24 hours. | Rat (Sprague Dawley) | |
| Oral ED50 for Occupancy | 3 mg/kg | Rat (Sprague Dawley) |
Troubleshooting Guides
Issue 1: Lack of Efficacy (No Sedative or Hypnotic Effect)
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | The effective dose can be strain-specific. The reported ED50 of 3 mg/kg in Sprague Dawley rats is a starting point. Perform a dose-response study in your specific strain. |
| Timing of Administration | In nocturnal rodents, effects on sleep are more pronounced when administered during their active phase (dark cycle). Adjust your dosing schedule accordingly. |
| Route of Administration | Ensure proper oral gavage technique to guarantee the full dose was delivered. For intraperitoneal (IP) injections, note that this may alter pharmacokinetics and could lead to different behavioral outcomes. |
| Metabolic Differences | Different strains may metabolize the compound at different rates. Consider measuring plasma/brain concentrations of this compound to confirm exposure. |
Issue 2: Contradictory or Unexpected Behavioral Results (e.g., Anxiety)
| Potential Cause | Troubleshooting Step |
| Strain-Specific Effects | The orexin system's role in anxiety is complex. While some studies show OX2R antagonists reduce anxiety-like behaviors, at least one report indicates this compound induced anxiety in male mice. This may be a genuine strain- or context-dependent effect. |
| Behavioral Assay Selection | The choice of behavioral test is critical. The elevated plus maze, social interaction test, and shock-probe defensive burying test measure different aspects of anxiety-like behavior. Use a battery of tests to create a comprehensive behavioral profile. |
| Off-Target Effects (Unlikely) | This compound is highly selective for OX2R over OX1R. However, at very high doses, off-target effects can never be fully excluded. Confirm your dose is within the established effective range. |
| Environmental Stressors | Housing conditions, handling, and light cycles can significantly impact baseline anxiety and stress. Ensure a stable, low-stress environment for all experimental groups. |
Issue 3: High Variability in Experimental Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Time | This compound has a relatively short duration of action. Dosing at the exact same time relative to the light/dark cycle and behavioral testing is critical for reproducibility. |
| Genetic Drift within Strain | Even within the same strain, genetic differences can exist between suppliers or colonies over time. Whenever possible, source all animals for a single study from the same supplier batch. |
| Sex Differences | The orexin system can be influenced by sex hormones. A preclinical reproductive toxicology study in rats noted effects on the estrus cycle. Analyze data for males and females separately or use only one sex if justified. |
| Acclimatization Period | Insufficient acclimatization to the housing facility, handling, and testing equipment can increase stress and variability. Ensure a standardized and adequate acclimatization period (e.g., 1-2 weeks). |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation: Prepare the this compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the solution is homogenous by vortexing before drawing each dose.
-
Animal Handling: Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the upper back and shoulders. For mice, scruffing is effective.
-
Gavage Needle Insertion: Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib). Use a proper, ball-tipped gavage needle to prevent injury.
-
Administration: Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus to the predetermined depth. Administer the solution slowly and steadily.
-
Post-Administration: Carefully remove the needle and return the animal to its home cage. Monitor the animal for any signs of distress or injury for several minutes.
Protocol 2: Assessment of Depressive-Like Behavior (Forced Swim Test)
-
Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-Test (Optional but Recommended): On the day before the test, place each animal in the water for a 15-minute pre-swim. This is done to induce a stable state of immobility on the test day.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 60 minutes, corresponding to peak brain receptor occupancy).
-
Test Session: Place the animal gently into the water for a 5-minute session. Record the entire session using a video camera.
-
Scoring: An observer blinded to the treatment groups should score the video recordings. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
Visualizations
Caption: this compound selectively antagonizes the orexin-2 receptor.
Caption: Standard experimental workflow for this compound studies.
Caption: A decision tree for troubleshooting this compound experiments.
References
Seltorexant Solution Stability for Chronic Studies: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Seltorexant in solution for chronic studies. The following information is based on the physicochemical properties of this compound, the known stability of its core chemical structures, and established pharmaceutical industry best practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound has the following properties:
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO). It can also be formulated in various solvent systems for in vivo studies, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]
-
10% DMSO and 90% Corn Oil
-
10% DMSO and 90% (20% SBE-β-CD in saline)
-
Q2: How stable is the triazole ring in the this compound molecule?
A2: The 1,2,3-triazole ring, a core component of the this compound structure, is known to be chemically robust. It is generally resistant to acid and base hydrolysis, oxidation, and reduction. This suggests that the triazole moiety of this compound is likely to be stable under a range of experimental conditions.
Q3: Are there any specific long-term stability data available for this compound in solution?
A3: Currently, there is no publicly available long-term stability data for this compound in specific solvent systems. To ensure the integrity of your chronic studies, it is highly recommended to perform your own stability testing under your specific experimental conditions.
Q4: What are the general recommendations for preparing a this compound solution for a chronic study?
A4: For chronic studies, especially those involving oral administration of poorly soluble drugs like this compound, lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) are often employed to improve bioavailability. When preparing solutions, it is crucial to start with a validated formulation that ensures the drug remains solubilized and stable for the duration of the study. Given this compound's solubility profile, a formulation involving co-solvents like DMSO and PEG300, or lipids like corn oil, is a reasonable starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in this compound solution upon storage | - Exceeded solubility limit- Temperature fluctuations- Change in pH- Solvent evaporation | - Prepare a fresh solution at a lower concentration.- Store the solution at a constant, controlled temperature.- Buffer the solution if pH sensitivity is suspected.- Ensure containers are tightly sealed. |
| Inconsistent results in chronic dosing studies | - Degradation of this compound in the dosing solution- Inconsistent formulation preparation | - Conduct a stability study of your formulation under the intended storage and use conditions.- Develop and follow a strict, validated Standard Operating Procedure (SOP) for solution preparation. |
| Difficulty dissolving this compound | - Inappropriate solvent- Insufficient mixing | - Use DMSO as the initial solvent before dilution with other vehicles.- Employ sonication or gentle heating (if the compound's thermal stability is confirmed) to aid dissolution. |
Experimental Protocols
To ensure the reliability of your chronic studies, it is essential to validate the stability of your this compound solutions. This involves performing forced degradation studies and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the specificity of the analytical method.
Objective: To identify the likely degradation pathways of this compound and to generate potential degradants for analytical method validation.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for an appropriate duration.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The goal is to achieve approximately 10-30% degradation of the parent drug.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: A typical starting point for the mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the this compound peak and any degradation product peaks.
-
The method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Factors Influencing this compound Solution Stability.
References
Mitigating potential Seltorexant-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Seltorexant in preclinical animal models. The information is designed to help mitigate potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective orexin-2 receptor (OX2R) antagonist. The orexin system is crucial for regulating wakefulness, arousal, and mood. By selectively blocking the OX2R, this compound is thought to reduce the activity of orexin neurons, which in turn diminishes wakefulness and arousal. This mechanism is being investigated for its potential therapeutic effects in treating major depressive disorder (MDD) and insomnia.[1][2]
Q2: What are the most commonly observed effects of this compound in animal models?
A2: In preclinical studies, this compound has been shown to dose-dependently induce and prolong non-rapid eye movement (NREM) sleep in rats.[3][4] This is often accompanied by a reduction in locomotor activity.[5] Importantly, these sleep-promoting effects are achieved without significantly altering the physiological sleep architecture at therapeutic doses.
Q3: Does this compound affect motor coordination in animals?
A3: Studies in rats have shown that this compound, at doses that induce sleep, does not have an effect on motor coordination as assessed by the rotarod test. Furthermore, it does not potentiate the ataxic effects of alcohol. This suggests that this compound does not have myorelaxant effects.
Q4: Are there any concerns about cataplexy with this compound?
A4: While cataplexy (sudden loss of muscle tone) is a known symptom of narcolepsy, which is caused by a loss of orexin neurons, there have been no reports of cataplexy with this compound in preclinical or clinical studies. However, one study with the dual orexin receptor antagonist almorexant showed an increase in cataplexy-like behavior in mice when presented with a rewarding stimulus. Researchers should be aware of this theoretical possibility and can monitor for it using the protocols outlined in the troubleshooting section.
Q5: What is the general safety profile of this compound in animal toxicity studies?
A5: Toxicological studies of this compound conducted in both rats and dogs for up to one month have indicated a good safety profile. Clinical studies in humans have also found it to be generally well-tolerated, with the most common adverse events being somnolence, headache, and nausea.
Troubleshooting Guides
Issue 1: Excessive Sedation or Somnolence
Symptoms:
-
Prolonged periods of inactivity or sleep outside of the expected light/dark cycle.
-
Difficulty in arousing the animal with gentle stimulation.
-
Reduced engagement in normal behaviors such as grooming or exploration.
Possible Causes:
-
The administered dose of this compound is too high for the specific animal model, strain, or age.
-
Interaction with other concurrently administered compounds that have sedative properties.
-
Individual animal sensitivity.
Mitigation and Troubleshooting Steps:
-
Dose Adjustment:
-
Review the dose-response data from preclinical studies (see Table 1).
-
If excessive sedation is observed, consider reducing the dose in subsequent experiments. An oral ED50 of 3 mg/kg has been reported for reducing NREM latency in rats.
-
Conduct a dose-finding study within your specific experimental paradigm to determine the optimal dose that achieves the desired therapeutic effect without causing excessive sedation.
-
-
Careful Monitoring:
-
Implement a systematic observation schedule to score the level of sedation at multiple time points post-administration.
-
Video recording can be a valuable tool for unbiased assessment of animal behavior.
-
-
Control for Confounding Factors:
-
If other compounds are being administered, review their known side effects and potential for interaction with this compound.
-
Ensure that environmental conditions (e.g., lighting, temperature, noise) are stable and not contributing to lethargy.
-
Issue 2: Reduced Locomotor Activity
Symptoms:
-
A significant decrease in movement as measured by automated activity monitors (e.g., beam breaks).
-
Reduced exploration of the cage or experimental arena.
Possible Causes:
-
This is an expected pharmacological effect of this compound, as it promotes sleep and reduces wakefulness.
-
The dose may be too high, leading to sedation that manifests as reduced activity.
Mitigation and Troubleshooting Steps:
-
Differentiate from Sedation:
-
Observe the animal's posture and responsiveness. An animal with reduced locomotor activity due to the intended sleep-promoting effects of this compound should be easily arousable.
-
Assess motor coordination using the rotarod test (see Experimental Protocols) to rule out motor impairment as a cause for reduced activity. Preclinical data suggests this compound does not impair motor coordination.
-
-
Experimental Design Considerations:
-
When planning experiments where locomotor activity is a key endpoint, consider the timing of this compound administration. The hypnotic effect has been noted to last for approximately 2 hours after administration in rats.
-
Include appropriate control groups (vehicle-treated) to establish a baseline for normal locomotor activity.
-
-
Quantitative Assessment:
-
Utilize automated activity monitoring systems to obtain objective and continuous data on locomotor activity.
-
Analyze the data in discrete time bins to understand the time course of this compound's effect on activity.
-
Issue 3: Hypothermia
Symptoms:
-
A measurable decrease in core body temperature.
Possible Causes:
-
A slight decrease in body temperature has been noted as a potential side effect in animals treated with this compound.
Mitigation and Troubleshooting Steps:
-
Monitor Body Temperature:
-
For studies where thermoregulation is a concern, monitor core body temperature using appropriate methods (e.g., rectal probe, implantable telemetry).
-
Take baseline temperature measurements before this compound administration.
-
-
Maintain Ambient Temperature:
-
Ensure that the housing and experimental rooms are maintained at a stable and appropriate ambient temperature for the species.
-
-
Assess Clinical Significance:
-
Evaluate the magnitude and duration of the temperature decrease. A small, transient decrease may not be clinically significant.
-
Observe the animal for any other signs of distress that may accompany the change in body temperature.
-
Data Presentation
Table 1: Effects of this compound on Sleep Parameters in Sprague Dawley Rats
| Dose (mg/kg, oral) | Effect on NREM Sleep Latency | Effect on NREM Sleep Time | Effect on REM Sleep | Reference |
| 3 | ED50 for reduction | Dose-dependent increase | No significant effect | |
| 10, 30 | Dose-dependent reduction | Dose-dependent increase | No significant effect | |
| 60 | - | - | Reduced latency, increased time (dark phase) |
Table 2: Preclinical Safety and Behavioral Observations with this compound
| Parameter | Species | Observation | Reference |
| Motor Coordination (Rotarod) | Rat | No effect at sleep-inducing doses | |
| Locomotor Activity | Rat | Reduction | |
| Body Temperature | Animal Models | Small decrease | |
| Dopamine Release (Nucleus Accumbens) | Rat | No effect | |
| Place Preference | Mouse | No effect |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Rodent subjects (rats or mice)
-
This compound solution and vehicle control
-
Timing device
Procedure:
-
Habituation and Training:
-
For 2-3 days prior to the test day, train the animals on the rotarod.
-
Place the animals on the stationary rod. Then, start the rotation at a low speed (e.g., 4 rpm) and gradually increase it.
-
The training session for each animal ends when it falls off the rod or after a predetermined cut-off time (e.g., 5 minutes). Repeat for 3-4 trials per day.
-
-
Baseline Measurement:
-
On the test day, record the baseline latency to fall for each animal before any treatment.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally at the desired dose and volume.
-
-
Testing:
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the rotarod.
-
Record the latency to fall from the rotating rod. A trial ends when the animal falls or grips the rod and rotates with it for two consecutive revolutions.
-
-
Data Analysis:
-
Compare the latency to fall between the this compound-treated and vehicle-treated groups at each time point.
-
A significant decrease in the latency to fall in the this compound group compared to the control group would indicate impaired motor coordination.
-
Mandatory Visualizations
Caption: this compound selectively blocks the orexin-2 receptor (OX2R).
Caption: Troubleshooting workflow for excessive sedation in animal models.
References
Validation & Comparative
Seltorexant: A Preclinical Comparative Analysis of its Antidepressant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antidepressant effects of Seltorexant, a selective orexin-2 receptor (OX2R) antagonist, with other established and emerging antidepressant agents. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as a novel therapeutic for major depressive disorder (MDD).
Executive Summary
This compound is an investigational drug that modulates the orexin system, a key regulator of wakefulness, arousal, and mood.[1] Its selective antagonism of the OX2R is hypothesized to normalize the hyperarousal states often associated with depression.[1] Preclinical and early clinical studies suggest that this compound may offer a novel approach to treating MDD, potentially with a distinct efficacy and side-effect profile compared to current treatments. This guide will delve into the preclinical evidence that forms the basis of this hypothesis.
Comparative Preclinical Efficacy
While direct head-to-head preclinical studies comparing this compound with other antidepressants are not extensively published, this section summarizes available data on this compound's effects in established rodent models of depression and provides representative data for common comparators for context.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Table 1: Comparative Efficacy in the Forced Swim Test (Representative Data)
| Compound | Mechanism of Action | Animal Model | Dose Range | Change in Immobility Time | Reference |
| This compound | Selective OX2R Antagonist | Rat/Mouse | Data not publicly available | Expected to decrease | [1][2] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Rat | 10 - 20 mg/kg | ↓ | [3] |
| Ketamine | NMDA Receptor Antagonist | Rat | 10 mg/kg | ↓ | |
| Vehicle | Control | Rat/Mouse | N/A | Baseline | N/A |
Note: The data for fluoxetine and ketamine are representative values from various studies and are intended for comparative purposes. The effect of this compound is inferred from its mechanism of action and general statements in the literature about the antidepressant potential of orexin antagonists.
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweetened water over plain water. A decrease in this preference is considered a depressive-like behavior, and its reversal by a compound suggests antidepressant properties.
Table 2: Comparative Efficacy in the Sucrose Preference Test (Representative Data)
| Compound | Mechanism of Action | Animal Model | Change in Sucrose Preference | Reference |
| This compound | Selective OX2R Antagonist | Rat/Mouse | Expected to increase | |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Mouse | ↑ | |
| Ketamine | NMDA Receptor Antagonist | Rat | ↑ | |
| Vehicle | Control | Rat/Mouse | Baseline | N/A |
Note: The data for fluoxetine and ketamine are representative and for comparative context. The effect of this compound is based on the expected outcome for an antidepressant in this model.
Experimental Protocols
Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter).
-
The tank is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Acclimation: Animals are habituated to the experimental room for at least one hour before testing.
-
Pre-test Session (for rats): On the first day, each rat is placed in the cylinder for a 15-minute swim session. This is done to induce a stable baseline of immobility for the test session.
-
Drug Administration: this compound or a comparator compound (e.g., fluoxetine, ketamine) is administered according to the specific study design (e.g., acute or chronic dosing regimen).
-
Test Session: 24 hours after the pre-test, the animal is placed back into the swim cylinder for a 5-minute session.
-
Data Collection: The session is typically video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
Sucrose Preference Test
Objective: To evaluate the anhedonic-like behavior in rodents and the potential of a compound to reverse it.
Apparatus:
-
Standard animal home cages.
-
Two identical drinking bottles per cage.
Procedure:
-
Acclimation and Training:
-
For 48 hours, animals are habituated to two bottles, both containing water, in their home cage to accustom them to the two-bottle setup.
-
Following this, for another 48 hours, one bottle is replaced with a 1% sucrose solution to introduce them to the sweet taste. The position of the bottles is switched every 24 hours to avoid place preference.
-
-
Baseline Measurement: After the training period, the animals are food and water-deprived for a set period (e.g., 12-24 hours). They are then presented with one bottle of pre-weighed 1% sucrose solution and one bottle of pre-weighed water for a specific duration (e.g., 1-2 hours). The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test.
-
Induction of Anhedonia (e.g., Chronic Mild Stress): To model depression, animals are subjected to a chronic mild stress protocol for several weeks. This typically involves exposure to a variety of unpredictable, mild stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal).
-
Drug Administration: During the stress period, animals are treated with this compound, a comparator, or vehicle.
-
Post-Stress Sucrose Preference Test: The sucrose preference test is repeated as described in the baseline measurement.
-
Calculation: Sucrose preference is calculated as: (Sucrose solution intake (g) / [Sucrose solution intake (g) + Water intake (g)]) x 100%
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the orexin-2 receptor (OX2R). Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that regulate arousal, wakefulness, and reward systems. In individuals with depression, the orexin system is often dysregulated, leading to a state of hyperarousal. By blocking the OX2R, this compound is thought to dampen this excessive orexinergic signaling, thereby reducing hyperarousal and exerting antidepressant effects.
The binding of orexin to its receptors, which are G-protein coupled receptors (GPCRs), activates several downstream signaling cascades. OX2R couples to Gq/11, Gi/o, and Gs proteins. Antagonism of OX2R by this compound would inhibit these downstream pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the antidepressant effects of a novel compound like this compound.
Conclusion
This compound, with its selective orexin-2 receptor antagonist activity, presents a promising and novel mechanism for the treatment of major depressive disorder. While direct comparative preclinical data in behavioral models are still emerging, its theoretical framework is sound. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret future studies. Further preclinical research directly comparing this compound to standard-of-care and novel antidepressants in the models described will be crucial to fully elucidate its therapeutic potential and position within the evolving landscape of depression treatment.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Seltorexant vs. Quetiapine XR: A Comparative Analysis for Adjunctive Treatment of Major Depressive Disorder
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of seltorexant and quetiapine XR as adjunctive therapies for Major Depressive Disorder (MDD) with insomnia symptoms.
This guide provides an objective comparison of this compound, a selective orexin-2 receptor antagonist, and quetiapine XR, an atypical antipsychotic, for the adjunctive treatment of Major Depressive Disorder (MDD) in patients who have had an inadequate response to standard antidepressant therapy. The information is primarily based on the head-to-head Phase 3 clinical trial MDD3005 (NCT04513912).
At a Glance: Key Efficacy and Safety Findings
| Outcome | This compound | Quetiapine XR |
| Primary Efficacy Endpoint | ||
| MADRS Total Score Change from Baseline | -23.0[1] | -22.7[1] |
| Response Rate (≥50% MADRS Improvement) | 57.4%[1][2][3] | 53.4% |
| Statistical Significance vs. Quetiapine XR | Not Met | - |
| Key Safety and Tolerability Findings | ||
| Somnolence | Lower Incidence | Higher Incidence |
| Weight Gain | Minimal | Notable Increase |
| Treatment Discontinuation due to Adverse Events | Lower Rate | Higher Rate |
Mechanism of Action
This compound and quetiapine XR employ distinct pharmacological mechanisms to achieve their therapeutic effects in MDD.
This compound: this compound is a first-in-class selective orexin-2 receptor (OX2R) antagonist. The orexin system is a key regulator of wakefulness and arousal. In individuals with MDD and insomnia, this system is often hyperactive. By selectively blocking the OX2R, this compound aims to normalize this hyperarousal, thereby addressing both depressive symptoms and sleep disturbances.
Quetiapine XR: Quetiapine is an atypical antipsychotic with a broad receptor binding profile. Its antidepressant effects are thought to be mediated through its interaction with multiple neurotransmitter systems. This includes antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors, as well as actions on norepinephrine transporters through its active metabolite, norquetiapine.
Experimental Protocols: The MDD3005 Head-to-Head Trial
The MDD3005 (NCT04513912) study was a Phase 3, randomized, double-blind, parallel-group, active-controlled trial designed to compare the efficacy and safety of this compound with quetiapine XR as adjunctive therapy in patients with MDD and insomnia symptoms.
Patient Population
The study enrolled adult and elderly patients (ages 18-74) with a DSM-5 diagnosis of MDD without psychotic features. Key inclusion criteria included an inadequate response to at least one but no more than two protocol-specified selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) at a stable therapeutic dose for at least 6 weeks.
Dosing and Administration
-
This compound: Adult and elderly participants received a fixed dose of this compound administered orally once daily.
-
Quetiapine XR:
-
Adults: Received quetiapine XR once daily from Day 1-2, with an increased dose from Day 3-7. From Day 8-14, they received quetiapine XR with a matching placebo, followed by twice-daily administration from Day 14 to Day 182.
-
Elderly: Received quetiapine XR once daily from Day 1-3 and twice daily from Day 4-7. An increased dose was given once daily from Day 8-14 with a matching placebo. After Day 14 until Day 182, the dose was adjusted by the investigator based on clinical response and tolerability.
-
Efficacy and Safety Assessments
The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 26. Secondary endpoints included assessments of sleep disturbance, patient-reported outcomes, and safety and tolerability measures.
Detailed Comparison of Efficacy and Safety
Efficacy
Both this compound and quetiapine XR demonstrated clinically meaningful improvements in depressive symptoms from baseline. The change in MADRS total score was -23.0 for this compound and -22.7 for quetiapine XR. The response rates, defined as a 50% or greater improvement in MADRS score, were 57.4% for this compound and 53.4% for quetiapine XR. However, the difference in response rates between the two treatments did not reach statistical significance for the primary endpoint.
Safety and Tolerability
A key differentiator between the two treatments emerged in their safety and tolerability profiles.
-
Somnolence: The incidence of somnolence was notably lower in the this compound group compared to the quetiapine XR group.
-
Weight Gain: Patients treated with this compound experienced minimal weight gain, while those on quetiapine XR showed a more significant increase in body weight.
-
Discontinuation Rates: A higher percentage of patients in the quetiapine XR arm discontinued the trial due to adverse events compared to the this compound arm.
Conclusion for the Research Professional
The head-to-head MDD3005 trial provides valuable comparative data for this compound and quetiapine XR in the adjunctive treatment of MDD with insomnia symptoms. While this compound did not demonstrate statistical superiority over quetiapine XR on the primary efficacy endpoint of MADRS response rate, it showed a comparable and clinically meaningful antidepressant effect.
The primary advantage of this compound appears to be its more favorable safety and tolerability profile, with a lower incidence of somnolence and minimal impact on weight. This suggests that this compound may offer a valuable alternative for patients who are sensitive to the side effects commonly associated with atypical antipsychotics like quetiapine XR. The distinct mechanism of action of this compound, targeting the orexin system to normalize hyperarousal, represents a novel approach in the management of MDD and may be particularly beneficial for the large subset of patients with prominent sleep disturbances. Further research is warranted to fully elucidate the long-term benefits and place in therapy for this new class of antidepressant treatment.
References
A Head-to-Head Preclinical Comparison of Seltorexant and Lemborexant in Animal Models
In the landscape of sleep disorder therapeutics, orexin receptor antagonists have emerged as a promising class of drugs. This guide provides a comparative overview of two such antagonists, Seltorexant and Lemborexant, based on available preclinical data from animal models. While direct head-to-head studies are not yet published, this document synthesizes findings from individual studies to offer researchers, scientists, and drug development professionals a comparative look at their mechanisms, receptor affinities, and effects on sleep architecture.
Mechanism of Action: A Tale of Two Receptors
This compound and Lemborexant both target the orexin system, a key regulator of wakefulness, but they do so with different selectivity. Lemborexant is a dual orexin receptor antagonist (DORA), meaning it blocks both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2][3][4] In contrast, this compound is a selective orexin-2 receptor antagonist (SORA), exhibiting a significantly higher affinity for OX2R over OX1R.[5] This difference in receptor selectivity may underlie potential variations in their pharmacological profiles.
The orexin neuropeptide signaling system plays a critical role in promoting and maintaining wakefulness. By antagonizing orexin receptors, both this compound and Lemborexant suppress the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.
Receptor Binding Affinity
The binding affinities of this compound and Lemborexant for the orexin receptors have been characterized in vitro. The following table summarizes the reported pKi and Ki values. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | pKi | Ki (nM) | Species | Reference |
| This compound | OX2R | 8.0 | - | Human | (this compound hydrochloride, MedchemExpress.com) |
| OX2R | 8.1 | - | Rat | (this compound hydrochloride, MedchemExpress.com) | |
| Lemborexant | OX1R | - | 6.1 | - | (MedchemExpress.com) |
| OX2R | - | 2.6 | - | (MedchemExpress.com) |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Preclinical Efficacy in Animal Models: Effects on Sleep
Preclinical studies in rodent models have demonstrated the sleep-promoting effects of both this compound and Lemborexant. The following tables summarize the key findings on sleep parameters. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
This compound: Effects on Sleep in Sprague Dawley Rats
| Dose (mg/kg, p.o.) | Effect on NREM Sleep Latency | Effect on NREM Sleep Time | Effect on REM Sleep | Study Reference |
| 3, 10, 30 | Dose-dependent reduction | Dose-dependent increase | No significant effect | --INVALID-LINK-- |
Lemborexant: Effects on Sleep in Wild-Type Rats and Mice
| Dose (mg/kg, p.o.) | Animal Model | Effect on NREM Sleep | Effect on REM Sleep | Study Reference |
| 1-300 (single dose) | Rats & Mice | Promoted | Promoted | --INVALID-LINK-- |
| 30 (multiple doses) | Rats | Promoted | Promoted | --INVALID-LINK-- |
Experimental Protocols
This compound Sleep Study Protocol (Based on available information)
-
Animal Model: Sprague Dawley rats.
-
Drug Administration: Oral (p.o.) administration of this compound at doses of 3, 10, and 30 mg/kg.
-
Sleep/Wake Monitoring: Sleep-wake patterns were investigated during both the dark (active) and light (rest) phases using electroencephalography (EEG) recordings.
-
Key Parameters Measured: Latency to non-rapid eye movement (NREM) sleep and total NREM sleep time.
Lemborexant Sleep Study Protocol (Based on available information)
-
Animal Models: Wild-type rats and wild-type and orexin neuron-deficient mice.
-
Drug Administration: Single oral (p.o.) doses of Lemborexant ranging from 1-300 mg/kg and multiple oral doses of 30 mg/kg.
-
Vigilance State Measures: Wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep were measured.
-
Additional Assessments: The studies also evaluated the effects on orexin-induced increases in plasma adrenocorticotropic hormone (ACTH), locomotor activity, ethanol-induced anesthesia, and motor coordination.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a general experimental workflow for evaluating these compounds, the following diagrams are provided in DOT language.
Caption: Lemborexant (DORA) signaling pathway.
Caption: this compound (SORA) signaling pathway.
Caption: General experimental workflow.
Conclusion
Both this compound and Lemborexant demonstrate efficacy in promoting sleep in animal models by antagonizing the orexin system. The key distinction lies in their receptor selectivity, with Lemborexant acting as a dual antagonist of OX1R and OX2R, and this compound selectively targeting OX2R. This fundamental difference may have implications for their clinical profiles, including efficacy in different sleep disorders and potential side effects. The preclinical data presented here, while not from direct comparative studies, provides a valuable foundation for understanding the pharmacological properties of these two novel sleep therapeutics. Further head-to-head preclinical and clinical studies are warranted to delineate the specific advantages and disadvantages of each compound.
References
- 1. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
Seltorexant's Dual Impact on Sleep and Depression: A Comparative Analysis of Replicating Studies
A deep dive into the growing body of evidence supporting the novel orexin-2 receptor antagonist, Seltorexant, as a promising adjunctive therapy for Major Depressive Disorder (MDD) with insomnia symptoms. This guide provides a comprehensive comparison with alternative treatments, supported by available experimental data.
Recent clinical trials have illuminated the potential of this compound, a selective orexin-2 receptor (OX2R) antagonist, in addressing the intertwined challenges of depression and sleep disturbances. This guide synthesizes findings from key studies, offering researchers, scientists, and drug development professionals a comparative overview of this compound's performance against established treatments.
Mechanism of Action: Targeting the Orexin System
This compound's therapeutic effect stems from its targeted antagonism of the orexin-2 receptor.[1][2] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and mood.[3] By selectively blocking OX2R, this compound is thought to normalize the hyperarousal states that contribute to both insomnia and depressive symptoms.[1][2]
Below is a diagram illustrating the simplified signaling pathway of the orexin system and the inhibitory action of this compound.
Comparative Efficacy in Major Depressive Disorder
Clinical trials have evaluated this compound's efficacy in improving depressive symptoms, primarily using the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard measure of depression severity.
Table 1: Comparison of this compound's Efficacy on Depressive Symptoms (MADRS Total Score)
| Study | Treatment Group | Comparator | Baseline MADRS (Mean) | Change from Baseline (Mean) | p-value vs Comparator |
| MDD3001 (Phase 3) | This compound 20 mg (adjunctive to SSRI/SNRI) | Placebo | Moderately-to-severely depressed | Statistically significant & clinically meaningful improvement | p=0.007 |
| MDD3005 (Phase 3) | This compound 20 mg (adjunctive to SSRI/SNRI) | Quetiapine XR (adjunctive) | Moderately-to-severely depressed | -23.0 | Not Statistically Significant |
| MDD3005 (Phase 3) | Quetiapine XR (adjunctive to SSRI/SNRI) | This compound 20 mg (adjunctive) | Moderately-to-severely depressed | -22.7 | Not Statistically Significant |
| Phase 2b | This compound 20 mg (adjunctive to SSRI/SNRI) | Placebo | Not specified | -3.1 (LSM difference) | p=0.083 |
Note: Data for MDD3005 is from top-line results and may be subject to change upon full peer-reviewed publication.
Impact on Sleep Disturbances
A key differentiator for this compound is its direct impact on insomnia symptoms, a common and debilitating aspect of MDD.
Table 2: Comparison of Effects on Sleep Parameters
| Study | Treatment Group | Comparator | Key Sleep Outcome Measure | Result | p-value vs Comparator |
| Phase 3 (Insomnia Disorder) | This compound 10 mg | Placebo | Latency to Persistent Sleep (LPS) | 36% improvement vs placebo | <0.001 |
| Phase 3 (Insomnia Disorder) | This compound 20 mg | Placebo | Latency to Persistent Sleep (LPS) | 49% improvement vs placebo | <0.001 |
| Phase 3 (Insomnia Disorder) | This compound 10 mg | Placebo | Wake After Sleep Onset (WASO-6) | Statistically significant improvement | <0.001 |
| Phase 3 (Insomnia Disorder) | This compound 20 mg | Placebo | Wake After Sleep Onset (WASO-6) | Statistically significant improvement | <0.001 |
| Phase 2b (MDD with Insomnia) | This compound 20 mg | Placebo | Insomnia Severity Index (ISI) ≥ 15 | Larger treatment difference observed | Not specified |
Safety and Tolerability Profile
This compound has generally been well-tolerated in clinical trials, with a side effect profile that appears favorable when compared to some existing adjunctive treatments for MDD.
Table 3: Comparison of Common Treatment-Emergent Adverse Events (TEAEs)
| Study | Treatment Group | Comparator | Somnolence | Headache | Weight Gain (Average) | Discontinuation due to AEs |
| MDD3005 (Phase 3) | This compound 20 mg | Quetiapine XR | 6% | Not specified | 0.5 kg | Lower than comparator |
| MDD3005 (Phase 3) | Quetiapine XR | This compound 20 mg | 24% | Not specified | 2.1 kg | Higher than comparator |
| Phase 2b | This compound (10, 20, 40 mg) | Placebo | ≥5% | ≥5% | Not specified | Not specified |
| SSRI/SNRI (General) | SSRIs/SNRIs | Placebo | Frequent | Frequent | Varies | Varies |
Experimental Protocols
A generalized workflow for the Phase 3 clinical trials of this compound in MDD with insomnia symptoms is outlined below.
Key Methodological Components:
-
Patient Population: Adults with a diagnosis of Major Depressive Disorder who have had an inadequate response to at least one Selective Serotonin Reuptake Inhibitor (SSRI) or Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and who also present with significant insomnia symptoms.
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled, parallel-group studies.
-
Intervention: this compound (typically 20 mg) or a comparator administered orally, once daily, as an adjunctive therapy to a stable dose of an SSRI or SNRI.
-
Primary Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at a predefined time point (e.g., Day 43).
-
Secondary Outcome Measures: These often include assessments of sleep quality and disturbance (e.g., Insomnia Severity Index, polysomnography data), other depression scales, and safety and tolerability assessments.
Conclusion
The available data from independent studies suggest that this compound holds significant promise as an adjunctive treatment for patients with Major Depressive Disorder and comorbid insomnia. Its novel mechanism of action, targeting the orexin system, appears to translate into clinically meaningful improvements in both depressive symptoms and sleep disturbances. Furthermore, its safety and tolerability profile, particularly in comparison to agents like quetiapine XR, may offer a significant advantage in clinical practice. As full, peer-reviewed publications of the most recent Phase 3 trials become available, a more definitive picture of this compound's role in the treatment landscape will emerge.
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 2. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 3. Restricted [jnjmedicalconnect.com]
Cross-validation of Seltorexant's efficacy in different research laboratories
A detailed guide on the clinical performance of Seltorexant in treating Major Depressive Disorder with insomnia symptoms, with a direct comparison to Quetiapine XR.
This guide provides a comprehensive comparison of this compound, an investigational selective orexin-2 receptor antagonist, with a commonly used alternative, quetiapine extended-release (XR), for the adjunctive treatment of Major Depressive Disorder (MDD) in patients with insomnia symptoms. The data presented is primarily drawn from Johnson & Johnson's Phase 3 clinical trial program.
Performance Data: this compound vs. Quetiapine XR
The following table summarizes the key efficacy and safety data from the 26-week, randomized, double-blind, parallel-group Phase 3 MDD3005 clinical trial, which directly compared this compound to quetiapine XR as adjunctive therapies to ongoing SSRI or SNRI treatments.[1][2][3]
| Metric | This compound (20 mg) + Antidepressant | Quetiapine XR + Antidepressant |
| Primary Endpoint | ||
| Responder Rate (Week 26) | 57.4% | 53.4% |
| Depressive Symptom Improvement | ||
| Change in MADRS Total Score from Baseline | -23.0 | -22.7 |
| Key Safety and Tolerability Findings | ||
| Somnolence Rate | 6% | 24% |
| Average Weight Gain | 0.5 kg (1.1 lb) | 2.1 kg (4.6 lb) |
It is important to note that while this compound showed a numerically higher response rate, the difference for the primary endpoint did not reach statistical significance.[1][2]
Experimental Protocols
The data presented above was generated from the Phase 3 MDD3005 clinical trial. A summary of the methodology is provided below:
Study Design: A 26-week, randomized, double-blind, parallel-group study.
Participant Population: Adult and elderly patients with a diagnosis of Major Depressive Disorder (MDD) who were also experiencing insomnia symptoms.
Intervention:
-
Experimental Arm: this compound (20 mg) administered as an adjunctive therapy to a baseline antidepressant (SSRI or SNRI).
-
Active Comparator Arm: Quetiapine extended-release (XR) administered as an adjunctive therapy to a baseline antidepressant (SSRI or SNRI).
Primary Outcome Measure: The primary endpoint was the responder rate at week 26, defined as a significant improvement in depressive symptoms.
Secondary Outcome Measures:
-
Change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score from baseline to assess the magnitude of improvement in depressive symptoms.
-
Evaluation of safety and tolerability, including the incidence of adverse events such as somnolence and changes in weight.
This compound Signaling Pathway
This compound is a first-in-class selective antagonist of the human orexin-2 receptor (OX2R). The orexin system is a key regulator of sleep-wake cycles, and its over-activation can lead to hyperarousal, contributing to both insomnia and depressive symptoms. By selectively blocking the OX2R, this compound aims to normalize this hyperarousal, thereby improving both sleep and mood symptoms associated with depression.
Caption: this compound's mechanism of action in modulating the orexin system.
Alternatives to this compound
While this compound presents a novel mechanism of action, other treatments are utilized for MDD with insomnia symptoms. These often include:
-
Quetiapine XR: An atypical antipsychotic often used as an adjunctive treatment for MDD, known for its sedative effects.
-
Dual Orexin Receptor Antagonists (DORAs): Drugs like suvorexant, lemborexant, and daridorexant are approved for insomnia but are not specifically indicated as adjunctive treatments for MDD.
-
Serotonin Antagonist and Reuptake Inhibitors (SARIs): These are sometimes prescribed for MDD patients who also experience insomnia.
The development of this compound as a selective orexin-2 receptor antagonist offers a targeted approach for patients with MDD and co-occurring insomnia, a significant area of unmet need in psychiatric care.
References
- 1. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 2. drugs.com [drugs.com]
- 3. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
Seltorexant's Performance Against Standard Antidepressant Therapies: A Comparative Analysis for Researchers
This guide provides an objective comparison of the novel investigational drug Seltorexant with standard antidepressant therapies for Major Depressive Disorder (MDD). The data presented is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's current clinical standing.
This compound, a selective orexin-2 receptor antagonist, is being investigated as an adjunctive treatment for adults with MDD who experience insomnia symptoms.[1][2][3] Its mechanism of action, which involves normalizing hyperarousal, differs from that of traditional antidepressants that primarily target monoamine neurotransmitter systems.[1][2]
Mechanism of Action: A Divergent Approach
Standard antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), function by increasing the levels of serotonin and/or norepinephrine in the synaptic cleft. In contrast, this compound selectively blocks the orexin-2 receptor, which is thought to mitigate the hyperarousal states associated with both depression and insomnia.
Clinical Efficacy: Adjunctive Therapy vs. Monotherapy
It is crucial to note that this compound has been primarily evaluated as an adjunctive therapy in patients with an inadequate response to standard antidepressants (SSRIs/SNRIs). Therefore, the following data tables compare the efficacy of this compound in combination with a standard antidepressant to a placebo plus a standard antidepressant. Data for standard antidepressants as monotherapy is also provided for context.
Table 1: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score
| Treatment Group | Study Duration | Baseline MADRS (Mean) | Change from Baseline (LS Mean Difference vs. Placebo) | Reference |
| This compound 20 mg (Adjunctive to SSRI/SNRI) | 43 Days | N/A | -2.6 | [Thase et al., ASCP 2024] |
| This compound 20 mg (Adjunctive to SSRI/SNRI) | 6 Weeks | ~32.5 | -3.1 | [Savitz et al., 2021] |
| New-Generation Antidepressants (Monotherapy) | 6-12 Weeks | N/A | -2.99 (vs. Placebo) | [Munkholm et al., 2019] |
| This compound 20 mg (Adjunctive to SSRI/SNRI) | 26 Weeks | N/A | -23.0 (Absolute Change) | [J&J Press Release, 2025] |
| Quetiapine XR (Adjunctive to SSRI/SNRI) | 26 Weeks | N/A | -22.7 (Absolute Change) | [J&J Press Release, 2025] |
Table 2: Response and Remission Rates
| Treatment Group | Study Duration | Response Rate (≥50% MADRS reduction) | Remission Rate (MADRS ≤12) | Reference |
| This compound 20 mg (Adjunctive to SSRI/SNRI) | 6 Weeks | 41.0% | 29.5% | [Savitz et al., 2021] |
| Placebo (Adjunctive to SSRI/SNRI) | 6 Weeks | 28.5% | 19.0% | [Savitz et al., 2021] |
| This compound 20 mg (Adjunctive to SSRI/SNRI) | 26 Weeks | 57.4% | N/A | [J&J Press Release, 2025] |
| Quetiapine XR (Adjunctive to SSRI/SNRI) | 26 Weeks | 53.4% | N/A | [J&J Press Release, 2025] |
| SNRIs (Monotherapy, Head-to-Head vs. SSRIs) | 8-12 Weeks | N/A | 48.5% | [Machado & Einarson, 2010] |
| SSRIs (Monotherapy, Head-to-Head vs. SNRIs) | 8-12 Weeks | N/A | 41.9% | [Machado & Einarson, 2010] |
Safety and Tolerability Profile
This compound has generally been reported as safe and well-tolerated in clinical trials. A notable finding from the MDD3005 study is the favorable side-effect profile of this compound compared to quetiapine XR, another commonly used adjunctive therapy.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound 20 mg (Adjunctive) | Quetiapine XR (Adjunctive) | Placebo (Adjunctive) | Reference |
| Somnolence | 6% | 24% | N/A | [J&J Press Release, 2025] |
| Weight Gain (kg, average) | +0.5 | +2.1 | N/A | [J&J Press Release, 2025] |
| Headache | ≥5% | N/A | N/A | [Savitz et al., 2021] |
| Nausea | ≥5% | N/A | N/A | [Savitz et al., 2021] |
| Overall TEAEs | 36.0% | N/A | 40.3% | [Thase et al., ASCP 2024] |
Standard SSRI and SNRI therapies are associated with a different set of common side effects, including sexual dysfunction, gastrointestinal issues, and emotional blunting.
Experimental Protocols: A Glimpse into the this compound Clinical Trials
The pivotal clinical trials for this compound have followed a structured protocol to assess its efficacy and safety as an adjunctive therapy.
MDD3001 Study Protocol (Phase 3)
-
Design: A randomized, double-blind, multicenter, placebo-controlled study.
-
Participants: Adult and elderly patients with a diagnosis of MDD with insomnia symptoms who have had an inadequate response to their current SSRI or SNRI antidepressant.
-
Intervention: Participants were randomized to receive either this compound 20 mg or a placebo once daily, in addition to their ongoing antidepressant treatment.
-
Primary Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43.
-
Secondary Endpoints: Included assessments of sleep disturbance outcomes.
Conclusion
This compound demonstrates a novel approach to treating MDD with insomnia symptoms, particularly as an adjunctive therapy for patients who do not adequately respond to standard treatments. Its distinct mechanism of action targeting the orexin system offers a potential alternative to the monoaminergic-focused therapies that have been the standard of care. The available clinical trial data suggests that adjunctive this compound provides a statistically significant and clinically meaningful improvement in both depressive and sleep-related symptoms, with a favorable safety profile, especially concerning somnolence and weight gain, when compared to quetiapine XR. Further research and the publication of complete datasets from the Phase 3 clinical trial program will be essential for a more definitive comparison with standard antidepressant therapies.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Seltorexant
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for research compounds like Seltorexant is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a selective orexin-2 receptor antagonist, adherence to appropriate PPE protocols is mandatory to protect against potential exposure. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes | Safety Glasses | Should be worn at all times in the laboratory. |
| Hands | Chemical Resistant Gloves | Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Respiratory | Respirator | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling larger quantities. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
Safe Handling and Storage
Prudent laboratory practices are crucial when working with this compound. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Avoid direct contact with skin and eyes.[1] For storage, this compound should be kept in a tightly sealed container in a cool, dry place.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the initial response procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spillage and Disposal Plan
In case of a spill, ensure adequate ventilation and wear appropriate PPE. Contain the spill and collect the material using a method that does not generate dust. Place the collected material in a suitable container for disposal.
The disposal of this compound and its contaminated packaging must be handled responsibly. The recommended method is to either send it to a licensed hazardous waste disposal company or to burn it in a chemical incinerator equipped with an afterburner and scrubber. Always comply with local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
